2-Ethoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-11-9-6-4-3-5-8(9)7-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVJMSPTZMCSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060624 | |
| Record name | Benzaldehyde, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-69-4 | |
| Record name | 2-Ethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Ethoxybenzaldehyde | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ETHOXYBENZALDEHYDE | |
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| Record name | Benzaldehyde, 2-ethoxy- | |
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| Record name | Benzaldehyde, 2-ethoxy- | |
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| Record name | 2-ethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.410 | |
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| Record name | 2-Ethoxybenzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LT24CX9U3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies for 2 Ethoxybenzaldehyde and Derivatives
Established Synthetic Routes and Mechanistic Elucidation
Reaction of Salicylaldehyde (B1680747) with Ethyl Bromide and Subsequent Oxidation
One of the fundamental methods for preparing 2-ethoxybenzaldehyde involves the etherification of salicylaldehyde with an ethylating agent, such as ethyl bromide, followed by an oxidation step. The initial reaction involves the Williamson ether synthesis, where the hydroxyl group of salicylaldehyde is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the ethyl bromide to form the ether linkage.
A mixture of salicylaldehyde, anhydrous potassium carbonate, and cinnamyl bromide in acetone (B3395972) can be stirred at room temperature to produce 2-(cinnamyloxy)benzaldehyde. rsc.org The resulting 2-ethoxybenzyl alcohol can then be oxidized to this compound. Common oxidizing agents for this transformation include dimethyl sulfoxide (B87167) (DMSO) activated by an electrophilic dehydrating reagent. ambeed.com This gentle oxidation method is effective and tolerates a variety of other functional groups. ambeed.com
Synthesis via Salicylaldehyde and Amine Intermediates
An alternative and effective preparation method for this compound involves a two-step process starting with salicylaldehyde and an amine. google.comgoogle.com This method is noted for its simple procedure, minimal side reactions, and high product yield. google.com
The first step involves dissolving salicylaldehyde and an amine in a solvent and heating the mixture to reflux for 12 to 14 hours. google.comgoogle.com After this period, the solvent is evaporated, and the intermediate product is purified by recrystallization. google.comgoogle.com In the second step, this intermediate product, along with bromoethane (B45996) and an acid-acceptor, is dissolved in a second solvent and heated to 80°C for 12 hours. google.comgoogle.com The final product, this compound, is then isolated through filtration, extraction, evaporation, and chromatography. google.comgoogle.com
The selection of solvents for both steps of the synthesis significantly impacts the reaction outcome. In the first step (Schiff base formation), ethanol (B145695) and methylbenzene (toluene) are the commonly used solvents. google.comgoogle.com Ethanol is often the preferred solvent for this initial stage. google.comgoogle.com
For the second step (etherification), a range of polar aprotic solvents can be utilized, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methylbenzene (toluene), and tetrahydrofuran (B95107) (THF). google.comgoogle.com The choice of solvent can influence the reaction yield. For example, when toluene (B28343) is used as the solvent in the second step, the yield of this compound is reported to be 72%. google.com Replacing toluene with tetrahydrofuran (THF) can lead to a slightly higher yield of 78%. google.comgoogle.com
The presence of an acid-acceptor (base) is critical in the second step of the synthesis to facilitate the deprotonation of the hydroxyl group of the Schiff base intermediate, enabling the nucleophilic attack on bromoethane. Several bases have been investigated for this purpose, including potassium carbonate, sodium tert-butoxide, potassium tert-butoxide, and potassium hydroxide (B78521). google.comgoogle.com
The choice of the acid-acceptor has a direct effect on the final product yield. While potassium carbonate and sodium tert-butoxide are effective, potassium hydroxide and potassium tert-butoxide are often preferred. google.comgoogle.com In one study, the use of potassium tert-butoxide resulted in a 72% yield of this compound. google.com When sodium tert-butoxide or potassium hydroxide were used as substitutes, the yields were 68% and an impressive 83%, respectively, with potassium hydroxide being the most preferred acid-acceptor in this instance. google.comgoogle.com
Table 1: Effect of Different Reaction Parameters on the Yield of this compound
| Parameter | Variation | Yield (%) | Reference |
| Amine | Aniline (B41778) | 72 | google.com |
| Cyclohexylamine | 64 | google.comgoogle.com | |
| Solvent (Step 2) | Toluene | 72 | google.com |
| Tetrahydrofuran (THF) | 78 | google.comgoogle.com | |
| Acid-Acceptor | Potassium tert-Butoxide | 72 | google.com |
| Sodium tert-Butoxide | 68 | google.comgoogle.com | |
| Potassium Hydroxide | 83 | google.comgoogle.com |
Condensation Reactions Involving this compound as a Precursor
This compound serves as a valuable precursor in various condensation reactions to synthesize more complex molecules, particularly through reactions like the Knoevenagel and Claisen-Schmidt condensations. These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds. srmist.edu.inwikipedia.org
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active hydrogen compound, catalyzed by a weak base. wikipedia.org For instance, 2-methoxybenzaldehyde (B41997), a compound structurally similar to this compound, undergoes a Knoevenagel condensation with barbituric acid in ethanol using piperidine (B6355638) as a base. srmist.edu.in Similarly, this compound can be expected to react with active methylene (B1212753) compounds like malononitrile (B47326) or thiobarbituric acid to form corresponding condensation products. wikipedia.orgnih.gov
The Claisen-Schmidt condensation, a type of aldol (B89426) condensation, occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction typically results in the formation of an α,β-unsaturated carbonyl compound after dehydration. magritek.com For example, 2-methoxybenzaldehyde has been used in Claisen-Schmidt reactions with acetophenone (B1666503), catalyzed by montmorillonite (B579905) K-10, to synthesize chalcones. fip.org It is plausible that this compound would undergo similar reactions to produce a variety of substituted chalcone (B49325) derivatives.
Furthermore, this compound can be a starting material for the synthesis of other derivatives. For example, it can be alkylated with tert-butyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide to produce 5-(tert-butyl)-2-ethoxybenzaldehyde.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These approaches are increasingly being applied to the synthesis of fine chemicals like this compound and its derivatives.
Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis by minimizing waste, reducing pollution, and often lowering costs and reaction times. While specific solvent-free methods for the industrial production of this compound are not widely documented, the synthesis of its derivatives, such as Schiff bases, has been achieved under these conditions. For example, the synthesis of Schiff bases can be carried out by grinding an aldehyde and an amine together in a mortar and pestle, sometimes with a catalytic amount of acid, eliminating the need for any solvent.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool that can dramatically reduce reaction times, increase product yields, and enhance purity compared to conventional heating methods. The synthesis of heterocyclic derivatives like pyrazolines and thiosemicarbazones from aldehydes is well-suited for this technique.
In a typical microwave-assisted synthesis of thiosemicarbazones, an aldehyde and thiosemicarbazide (B42300) are mixed in a minimal amount of a polar solvent (like ethanol) and irradiated in a microwave reactor for a few minutes. This rapid heating leads to a significant acceleration of the condensation reaction. Similarly, the Claisen-Schmidt condensation to form chalcones and their subsequent cyclization to pyrazolines can be efficiently performed under microwave irradiation, often completing in minutes what would take hours by conventional reflux.
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach offers high selectivity and operates under mild, environmentally benign conditions (aqueous solvents, ambient temperature, and neutral pH). While specific literature on the biocatalytic production of this compound is scarce, related enzymatic processes suggest potential pathways. For example, the etherification of salicylaldehyde (2-hydroxybenzaldehyde) to form 2-alkoxybenzaldehydes could potentially be achieved using enzymes. Biocatalytic methods are well-established for the selective O-alkylation of phenolic compounds, and applying this technology could provide a sustainable route to this compound, avoiding the harsh reagents and conditions typical of traditional Williamson ether synthesis.
Atom Economy and Waste Minimization Strategies
In modern organic synthesis, the principles of green chemistry are paramount, with atom economy and waste minimization being central tenets. wiley.comgdcboysang.ac.inresearchgate.net Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com A high atom economy signifies a more sustainable process, as it inherently reduces the generation of by-products and waste. jocpr.com This approach moves beyond simply optimizing for percentage yield and instead focuses on the intrinsic efficiency of the synthetic route. wiley.com
Waste minimization is a direct consequence of maximizing atom economy. From an economic perspective, waste represents a dual cost: the initial purchase of raw materials that are not converted into the final product and the subsequent cost of managing and disposing of that waste. wiley.com Therefore, synthetic strategies that are designed to be atom-economical are also inherently designed for waste reduction.
A practical example of these principles applied to the synthesis of aldehyde derivatives is the use of solvent-free aldol condensation reactions to produce chalcones. rsc.org In a laboratory setting, grinding a benzaldehyde (B42025) derivative with acetophenone and a solid base like sodium hydroxide can proceed without a reaction solvent, minimizing waste. rsc.org The main product is isolated by simple filtration after washing with water. rsc.org Such reactions often proceed in high yield and with excellent atom economy, as most atoms from the reactants are incorporated into the chalcone product. This methodology highlights a green and sustainable pathway for creating carbon-carbon bonds, a common transformation for derivatives of this compound.
Catalytic Strategies in this compound Chemistry
Catalysis offers a powerful tool for developing efficient and selective transformations involving this compound and its derivatives. By employing various catalytic systems, chemists can achieve reactions under milder conditions, with greater control and often with improved atom economy compared to stoichiometric methods.
Homogeneous Catalysis for Reductive Etherification of Aldehydes
Reductive etherification is a significant transformation that converts aldehydes into ethers in a single synthetic operation. This process is often achieved through a cascade reaction involving a Meerwein-Ponndorf-Verley (MPV) reduction followed by an etherification step. rsc.orgosti.gov Homogeneous catalysis has been instrumental in advancing this methodology.
A notable example involves the use of Zirconium (Zr) and Hafnium (Hf) polyhedral oligosilsesquioxane (POSS) complexes as highly robust and durable homogeneous catalysts. rsc.orgosti.gov These catalysts have demonstrated high efficiency in the reductive etherification of various benzaldehydes, including analogs like 2-methoxybenzaldehyde, with isopropanol (B130326) serving as both a green solvent and the hydrogen transfer reagent. rsc.orgosti.gov The reactions are typically conducted at temperatures between 100°C and 160°C, with catalyst loadings as low as 1 mol%. rsc.orgosti.gov The high thermal stability of these POSS catalysts allows them to operate for extended periods without significant loss of activity. rsc.orgosti.gov
Other homogeneous catalytic systems for this transformation include:
Iron- and Silyl Chloride-Catalyzed Systems: A simple combination of iron(III) oxo acetate (B1210297) and chloro(trimethyl)silane can catalyze the reductive etherification of aldehydes and ketones with triethylsilane at ambient temperatures. organic-chemistry.org
Ruthenium Complexes: Well-defined cationic Ru-H complexes can catalyze the reductive etherification of aldehydes with alcohols using molecular hydrogen as the reducing agent in water, offering high chemoselectivity. organic-chemistry.org
Cobalt-Based Catalysts: A cobalt-catalyzed reductive etherification promoted by phosphine (B1218219) oxide can utilize syngas (a mixture of CO and H₂) as the reductant under relatively mild conditions. researchgate.net
These methods provide a versatile toolkit for the synthesis of ethers from aldehyde precursors, including this compound, often with significant improvements in efficiency and environmental impact.
Table 1: Performance of POSS Catalysts in Reductive Etherification of 2-Methoxybenzaldehyde Reaction Conditions: 1 mol% catalyst, 150°C, 24h, in isopropanol.
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| {[(isobutyl)₇Si₇O₁₂]ZrOPri∙(HOPri)}₂ | 99 | 99 |
| {[(cyclohexyl)₇Si₇O₁₂]ZrOPri∙(HOPri)}₂ | 99 | 99 |
| {[(isobutyl)₇Si₇O₁₂]HfOPri∙(HOPri)}₂ | 99 | 99 |
| {[(cyclohexyl)₇Si₇O₁₂]HfOPri∙(HOPri)}₂ | 99 | 99 |
Organocatalysis in Derivative Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, offering an alternative to metal-based catalysts. ias.ac.in For aldehydes like this compound, organocatalysis provides routes to a variety of complex derivatives.
N-Heterocyclic carbenes (NHCs), often generated from triazolium or imidazolium (B1220033) salts, are highly effective catalysts for umpolung reactions of aldehydes. cam.ac.uk The benzoin (B196080) condensation, which forms an α-hydroxy ketone from two aldehyde molecules, is a classic example. Kinetic studies on the NHC-catalyzed benzoin condensation of 2-methoxybenzaldehyde, a close structural analog of this compound, have shown that ortho-substituents on the N-aryl group of the catalyst and on the aldehyde itself significantly influence the equilibrium constants for the formation of the key Breslow intermediate. cam.ac.uk Polymer-based organocatalytic systems have also been developed that show high activity and reusability in benzoin condensation reactions. rsc.org
Amino acids, such as (S)-proline, are effective organocatalysts for asymmetric aldol reactions. This strategy has been employed as a key step in the total synthesis of natural products like smyrindiol, starting from a substituted dihydroxybenzaldehyde. researchgate.net Such reactions allow for the highly enantioselective formation of carbon-carbon bonds, demonstrating the power of organocatalysis in constructing chiral centers.
Furthermore, simple organic molecules like imidazole (B134444) can catalyze multicomponent reactions involving aromatic aldehydes to efficiently produce complex heterocyclic structures such as 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in green solvent systems like water-ethanol mixtures. ias.ac.in
Photocatalysis and Photochemical Transformations
Photochemical methods offer unique pathways for chemical transformations by accessing excited electronic states of molecules. Aldehydes, including aromatic aldehydes like this compound, are known to be photochemically active. beilstein-journals.org Upon absorption of UV light, they can be promoted to an excited singlet state, which can then convert to a more stable triplet state. beilstein-journals.org This triplet state is a key intermediate in many photochemical reactions.
Aromatic aldehydes can act as photosensitizers, transferring energy to other molecules. For instance, 2-methoxybenzaldehyde has been shown to sensitize the cis/trans isomerization of piperylenes. beilstein-journals.org This indicates that this compound could likely perform a similar role in photochemical systems.
Recent studies have revealed that benzaldehyde itself can act as a photocatalyst, especially in the photooxidation of alcohols to produce hydrogen peroxide under visible light. chemrxiv.orgresearchgate.net The reaction proceeds via the excited state of benzaldehyde abstracting a hydrogen atom from an alcohol. chemrxiv.org This process can be autocatalytic, as the oxidation product of the alcohol is the aldehyde photocatalyst itself. chemrxiv.org The photocatalytic effect of ortho-methoxybenzaldehyde has also been reported in the homogeneous photooxidation of other alcohols, suggesting a similar reactivity for this compound. researchgate.net
Beyond sensitization and photocatalysis, the aldehyde functional group can directly participate in photochemical reactions such as the Paterno–Büchi reaction, which is the [2+2] cycloaddition of a carbonyl group with an alkene to form an oxetane. beilstein-journals.org
Enzyme-Catalyzed Reactions
Enzymes offer unparalleled selectivity and efficiency as biocatalysts for organic synthesis. The aldehyde group of this compound is a reactive handle that can be targeted by various enzyme classes.
Oxidoreductases: Alcohol dehydrogenases (ADHs) catalyze the reversible oxidation of alcohols to aldehydes. mdpi.com In the reverse direction, these enzymes can reduce aldehydes to alcohols. Studies on yeast alcohol dehydrogenase (YADH) have demonstrated the reduction of p-methoxybenzaldehyde, indicating that ADHs can effectively act on alkoxy-substituted benzaldehydes like this compound to produce the corresponding alcohol. mdpi.com
Lyases: Benzaldehyde lyase (BAL), a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, is well-known for catalyzing the formation of carbon-carbon bonds. dergipark.org.tr It can catalyze the synthesis of (R)-benzoin from benzaldehyde with high enantioselectivity. dergipark.org.tr BAL is also used in trans-benzoin condensation reactions to create unsymmetrical benzoin derivatives. dergipark.org.tr This enzymatic tool is applicable for creating chiral α-hydroxy ketone derivatives from this compound.
Cytochrome P450 Monooxygenases: These heme-thiolate enzymes are versatile biocatalysts capable of a wide range of oxidative transformations. nih.govrochester.edu While their natural function often involves hydroxylations, engineered P450 variants have been developed for non-native reactions. For example, engineered P450s can catalyze the oxidative deamination of alkyl azides to produce aldehydes and ketones. rochester.edu Furthermore, specific P450s, such as PbdA from Rhodococcus jostii RHA1, are known to catalyze the O-demethylation of methoxylated aromatic compounds, which is a critical step in lignin (B12514952) valorization. nih.gov This suggests the potential for using wild-type or engineered P450s to catalyze reactions on the ethoxy group of this compound.
Reactivity and Reaction Mechanisms of 2 Ethoxybenzaldehyde
Aldehyde Group Reactivity
The aldehyde group (-CHO) is the primary site of reactivity in 2-ethoxybenzaldehyde, characterized by the electrophilic nature of the carbonyl carbon.
The carbonyl carbon of the aldehyde group is susceptible to attack by nucleophiles. libretexts.org This reaction proceeds via a two-step mechanism: the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields an alcohol. libretexts.org The reactivity of the aldehyde can be influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating ethoxy group on this compound can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). vaia.comdoubtnut.com Conversely, aromatic aldehydes with electron-withdrawing groups, such as p-nitrobenzaldehyde, exhibit enhanced reactivity towards nucleophiles. libretexts.orgvaia.com this compound has been utilized in the study of 1,3-dipolar cycloaddition reactions. sigmaaldrich.comsigmaaldrich.com
Condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis, and this compound can participate in several of these transformations.
Aldol (B89426) Condensation : This reaction involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone. wikipedia.orglscollege.ac.in While this compound itself cannot form an enolate as it lacks α-hydrogens, it can react with other enolizable aldehydes or ketones in what is known as a crossed aldol condensation. wikipedia.orgbc.edu
Knoevenagel Condensation : A modification of the aldol condensation, the Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound having an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), typically in the presence of a weak base. chemeurope.comlscollege.ac.inwikipedia.org The reaction is often followed by spontaneous dehydration to yield a conjugated product. lscollege.ac.insrmist.edu.inresearchgate.net For instance, 2-methoxybenzaldehyde (B41997), a related compound, reacts with barbituric acid in the presence of piperidine (B6355638). chemeurope.comwikipedia.org
Claisen-Schmidt Condensation : This is a specific type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, like this compound. lscollege.ac.in These reactions are typically carried out in the presence of a base and result in the formation of an α,β-unsaturated carbonyl compound after dehydration. scribd.com The reaction of 4-ethoxybenzaldehyde (B43997) with α-tetralone in a basic medium is an example of a Claisen-Schmidt condensation. researchgate.netnih.gov The reactivity in these condensations can be affected by substituents on the aromatic ring; electron-donating groups tend to decrease the reaction rate. scribd.com
| Reaction Type | Aldehyde | Reactant | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Knoevenagel | 2-Methoxybenzaldehyde | Barbituric acid | Piperidine in ethanol (B145695) | Enone | chemeurope.comwikipedia.org |
| Claisen-Schmidt | 4-Ethoxybenzaldehyde | α-Tetralone | Basic medium | Chalcone (B49325) derivative | researchgate.netnih.gov |
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation : The aldehyde can be oxidized to the corresponding carboxylic acid, 2-ethoxybenzoic acid. Various oxidizing agents can be employed for this transformation, such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). A method using basic hydrogen peroxide has also been shown to be effective for the oxidation of electron-rich aromatic aldehydes. researchgate.net Another study demonstrated the oxidation of 2-methoxybenzaldehyde to 2-methoxyphenol using hydrogen peroxide in acidic methanol. mdma.ch
Reduction : The aldehyde group can be reduced to a primary alcohol, (2-ethoxyphenyl)methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4).
Reductive amination is a powerful method for forming C-N bonds, converting carbonyl compounds into amines. This process typically involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with an amine, followed by reduction of this intermediate to the corresponding amine. orientjchem.orgredalyc.org this compound can undergo reductive amination with various amines to produce the corresponding N-substituted (2-ethoxybenzyl)amines.
Several reducing systems can be employed for this transformation, including sodium borohydride (NaBH4) in conjunction with various catalysts or co-reactants. orientjchem.orgredalyc.org For example, the reductive amination of 2-methoxybenzaldehyde has been achieved using NaBH4 with a cation exchange resin and with lanthanum-doped zirconia. redalyc.orgespublisher.comresearchgate.net The reaction of 2-aminopyridine (B139424) with 4-ethoxybenzaldehyde to form a Schiff base, an imine, has also been reported, which could then be reduced to the corresponding amine. researchgate.netresearchgate.net
| Aldehyde | Amine | Reducing System/Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Methoxybenzaldehyde | 4-Bromoaniline | NaBH4/DOWEX(R)50WX8 in THF | N-(2-methoxybenzyl)-4-bromoaniline | redalyc.org |
| 2-Methoxybenzaldehyde | Dimethylformamide (DMF) | Lanthanum doped Zirconia | 2-methoxy-N,N-dimethylbenzylamine | espublisher.comresearchgate.net |
| 4-Ethoxybenzaldehyde | 2-Aminopyridine | Ethanol, reflux | 2-aminopyridine-4-ethoxybenzaldehyde Schiff base | researchgate.netresearchgate.net |
Aromatic Ring Reactivity
The benzene (B151609) ring of this compound is also a site of reactivity, primarily through electrophilic aromatic substitution.
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity (the position of substitution) of EAS are governed by the nature of the substituents already present on the ring.
In this compound, there are two substituents to consider: the ethoxy group (-OEt) and the aldehyde group (-CHO).
Ethoxy Group (-OEt) : The ethoxy group is an activating, ortho-, para-directing group. The oxygen atom's lone pairs can be donated to the ring through resonance, increasing the electron density of the ring and making it more nucleophilic and thus more reactive towards electrophiles. This resonance effect is strongest at the ortho and para positions.
Aldehyde Group (-CHO) : The aldehyde group is a deactivating, meta-directing group. The carbonyl group is electron-withdrawing through both induction and resonance, which decreases the electron density of the ring, making it less reactive towards electrophiles. The deactivating effect is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack.
The directing effects of these two groups are in opposition. The strong activating and ortho-, para-directing effect of the ethoxy group generally dominates the deactivating, meta-directing effect of the aldehyde group. Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions ortho and para to the ethoxy group. The position para to the ethoxy group (position 5) is sterically less hindered than the position ortho to it (position 3). The other ortho position (position 6) is adjacent to the bulky aldehyde group, making it sterically hindered as well. Thus, electrophilic attack is most likely to occur at position 5.
Ortho-Ethoxy Group Influence on Reactivity
The reactivity of the aldehyde group in this compound is modulated by the electronic and steric effects of the ortho-ethoxy substituent. The ethoxy group is generally considered an electron-donating group due to the resonance effect (+M) of the oxygen's lone pairs, which is stronger than its electron-withdrawing inductive effect (-I). This electron-donating nature increases the electron density within the aromatic ring. nih.govfishersci.se
This enhanced electron density can influence the electrophilicity of the carbonyl carbon. The donation of electrons into the ring can slightly decrease the partial positive charge on the aldehyde's carbonyl carbon, potentially reducing its reactivity toward nucleophiles compared to unsubstituted benzaldehyde. However, the primary influence is often steric. The physical presence of the ethoxy group in the ortho position sterically hinders the approach of nucleophiles to the adjacent aldehyde group. nih.gov This steric hindrance can affect reaction rates and, in some cases, direct the regioselectivity of reactions on the aromatic ring. Furthermore, the ethoxy group enhances the compound's solubility in organic solvents, a property that can influence its reactivity and utility in various synthetic applications. fishersci.sefishersci.se
Formation of Schiff Bases and Hydrazones
A hallmark reaction of aldehydes, including this compound, is their condensation with primary amines and hydrazine (B178648) derivatives to form Schiff bases (imines) and hydrazones, respectively. These reactions are fundamental in synthetic organic chemistry.
The general mechanism for both reactions begins with the nucleophilic attack of the nitrogen atom (from the amine or hydrazine) on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer, leading to a tetrahedral intermediate known as a carbinolamine. The reaction concludes with the acid-catalyzed elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine or hydrazone. wikipedia.orgfishersci.ca
Schiff Base Formation: The reaction of an aldehyde with a primary amine is a common method for synthesizing Schiff bases. For instance, N-(2-ethoxybenzylidene)-4-methoxyaniline is formed through the nucleophilic attack of the amine group of 4-methoxyaniline on the carbonyl carbon of this compound. Similarly, Schiff bases can be synthesized from ethoxybenzaldehyde derivatives and other primary amines, such as 2-aminopyridine, often under reflux in a solvent like ethanol, sometimes with a few drops of an acid catalyst. fishersci.atwikipedia.orgindiamart.comwikidata.org
Hydrazone Formation: Hydrazones are readily formed by treating an aldehyde with a hydrazine or a substituted hydrazine, such as a hydrazide. A notable example involves the condensation of this compound with isoniazid (B1672263) (isonicotinic acid hydrazide) to produce a series of hydrazone compounds. wikipedia.orgfishersci.se This type of reaction is typically carried out by refluxing the reactants in an alcohol solvent. fishersci.ca These hydrazones can serve as intermediates for further synthesis, such as aminomethylation with formaldehyde (B43269) and secondary amines to create new derivatives. wikipedia.orgfishersci.se
| Reactant 1 | Reactant 2 | Product Type | Typical Reaction Conditions | Reference |
|---|---|---|---|---|
| This compound | Isoniazid | Hydrazone | Condensation reaction | wikipedia.org |
| 4-Ethoxybenzaldehyde | 2-Aminopyridine | Schiff Base | Reflux in ethanol for 2 hours | wikipedia.orgwikidata.org |
| 2-Hydroxy-3-methoxybenzaldehyde | Aromatic Amines | Azo Schiff Base | Stirring in dichloromethane (B109758) with MgSO4 or refluxing in absolute ethanol | fishersci.pt |
Derivatization Strategies for Functional Group Transformations
The functional groups of this compound can be transformed using various derivatization strategies, making it a versatile intermediate for creating a wide array of chemical structures. nih.gov
Reactions of the Aldehyde Group:
Oxidation: The aldehyde group is susceptible to oxidation and can be converted to the corresponding carboxylic acid, 2-ethoxybenzoic acid. nih.govereztech.com
Reduction: Conversely, the aldehyde can be reduced to form the corresponding primary alcohol, 2-ethoxybenzyl alcohol, using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov
Condensation Reactions: Besides Schiff base and hydrazone formation, the aldehyde can participate in other condensation reactions. For example, it can react with 2,4-thiazolidinedione (B21345) in condensation reactions to yield compounds with potential biological activities. fishersci.ca
Oxime Formation: Reaction with hydroxylamine (B1172632) converts the aldehyde into its corresponding oxime derivative, which is a useful functional group transformation. fishersci.ca
Reactions Involving the Aromatic Ring:
Directed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of the C-H bond ortho to the aldehyde group. Although the aldehyde is a weak coordinating group, transient directing group strategies have been developed. For example, palladium-catalyzed ortho C-H hydroxylation and selenylation of benzaldehydes can be achieved, providing a direct route to substituted phenols and organoselenium compounds. fishersci.sefishersci.pt These methods offer powerful ways to build molecular complexity from a simple starting material.
Synthesis as a Derivatization Strategy: The synthesis of this compound itself often involves functional group transformations. A common route starts with salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). The phenolic hydroxyl group is more nucleophilic than the aldehyde is electrophilic under certain conditions. One patented method involves first protecting the aldehyde by converting it to a Schiff base (imine) with an amine like aniline (B41778). The resulting phenoxide is then ethylated using an alkylating agent such as bromoethane (B45996) in the presence of a base like potassium carbonate. Finally, the imine is hydrolyzed back to the aldehyde, yielding the this compound product. fishersci.casigmaaldrich.com This sequence represents a strategic derivatization and de-protection of the aldehyde functional group to allow for selective modification at another position on the molecule.
Advanced Spectroscopic Characterization and Structural Analysis
Vibrational Spectroscopy (IR, Raman) for Molecular Structure Elucidation
Vibrational spectroscopy probes the quantized vibrational states of a molecule. Both Infrared (IR) and Raman spectroscopy provide a fingerprint of the molecule based on its vibrational modes, though they operate on different principles and are subject to different selection rules, making them complementary techniques. spectroscopyonline.comthermofisher.com
The carbonyl (C=O) stretching vibration is one of the most characteristic and intense absorptions in the IR spectrum of aldehydes. For 2-Ethoxybenzaldehyde, an aromatic aldehyde, the C=O stretching frequency is influenced by the conjugation of the carbonyl group with the benzene (B151609) ring. This conjugation lowers the bond order of the C=O bond, resulting in a shift to a lower wavenumber compared to saturated aliphatic aldehydes. niscpr.res.in The C=O stretching vibration for aromatic aldehydes typically appears in the range of 1710-1685 cm⁻¹. niscpr.res.in In a study of 2-nitrobenzaldehyde, a similar ortho-substituted benzaldehyde (B42025), the C=O stretch was observed at 1698 cm⁻¹ in the FT-IR spectrum and 1701 cm⁻¹ in the FT-Raman spectrum. niscpr.res.in
| Aldehyde Type | Typical C=O Stretching Range (cm⁻¹) |
| Saturated Aliphatic | 1740-1720 |
| α,β-Unsaturated (Aromatic) | 1710-1685 |
This table illustrates the effect of conjugation on the carbonyl stretching frequency.
While conventional hydrogen bonds involve highly electronegative atoms like oxygen or nitrogen, weaker C-H···O hydrogen bonds can also play a significant role in the structure and dynamics of molecular crystals. mdpi.com In benzaldehyde derivatives, the aldehyde (CHO) and aromatic (C-H) groups can act as hydrogen bond donors, with the carbonyl oxygen serving as the acceptor. researchgate.net
Studies on isomers like 4-ethoxybenzaldehyde (B43997) have shown that molecules can self-assemble into dimers via C-H···O hydrogen bonds. mdpi.com These interactions can be studied by observing changes in the vibrational spectra with variations in temperature and solvent concentration. The formation of such hydrogen bonds can lead to a "blue shift" (an increase in frequency) of the C-H stretching mode, a phenomenon characteristic of non-standard hydrogen bonds where the C-H bond length decreases upon interaction. researchgate.net The enhancement of anharmonicity in the potential energy surface due to hydrogen bonding strengthens the coupling between different vibrational modes. researchgate.net
The C-H stretching vibrations provide clear diagnostic peaks for identifying the different types of C-H bonds in this compound.
Aromatic C-H Stretching: Vibrations associated with the C-H bonds on the benzene ring typically occur at wavenumbers above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region. nih.gov These bands are generally of weak to medium intensity.
Aliphatic C-H Stretching: The C-H bonds of the ethoxy group (-O-CH₂CH₃) give rise to stretching vibrations below 3000 cm⁻¹. These are typically observed in the 2980-2850 cm⁻¹ range and are assigned to the symmetric and asymmetric stretching modes of the methyl (CH₃) and methylene (B1212753) (CH₂) groups.
Aldehydic C-H Stretching: The C-H bond of the aldehyde group is highly characteristic. It appears at lower frequencies than other C-H stretches, typically in the 2850-2700 cm⁻¹ region. niscpr.res.in Often, two distinct bands are observed for the aldehydic C-H stretch, which is a result of Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration. niscpr.res.in For 2-nitrobenzaldehyde, these stretches were assigned to bands at 2891 cm⁻¹ (FT-IR) and 2890 cm⁻¹ (FT-Raman). niscpr.res.in
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2980 - 2850 |
| Aldehydic C-H Stretch | 2850 - 2700 |
This table summarizes the characteristic C-H stretching frequencies for this compound.
Derivatives of this compound, particularly Schiff bases formed by condensation with primary amines, exhibit characteristic vibrational modes associated with the newly formed imine (or azomethine) group.
C=N Stretching: The C=N stretching vibration is a key marker for Schiff base formation. It typically appears as a strong band in the IR spectrum in the region of 1625-1575 cm⁻¹. nih.govsbmu.ac.ir For a Schiff base derived from 4-ethoxybenzaldehyde and 2-aminopyridine (B139424), the C=N peak was observed at 158.48 ppm in the ¹³C NMR, indicating the deshielding effect of the nitrogen. researchgate.net In another study, the C=N stretch for Schiff bases derived from 4-nitrocinnamaldehyde (B167888) was found at 1591-1593 cm⁻¹. nih.gov
C-N Stretching: The C-N single bond stretching vibration is generally weaker and appears at lower frequencies, typically in the 1350-1000 cm⁻¹ range. Its assignment can be complex as it often couples with other vibrations in the fingerprint region of the spectrum.
| Vibrational Mode in Schiff Base | Typical Wavenumber Range (cm⁻¹) |
| C=N Stretch (Azomethine) | 1625 - 1575 |
| C-N Stretch | 1350 - 1000 |
This table presents the characteristic vibrational frequencies for Schiff base derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. ¹H NMR provides information on the chemical environment and neighboring arrangement of hydrogen atoms.
The ¹H NMR spectrum of this compound can be predicted based on its structure, featuring distinct signals for the aldehyde, aromatic, and ethoxy protons. chemicalbook.com The ortho-substitution pattern on the benzene ring leads to a complex splitting pattern for the aromatic protons.
Aldehyde Proton (-CHO): This proton is highly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. It appears as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm. yale.edu
Aromatic Protons (Ar-H): The four protons on the benzene ring are in different chemical environments and exhibit spin-spin coupling. They typically appear in the δ 6.8-7.9 ppm region. The proton ortho to the aldehyde group is the most deshielded due to the electron-withdrawing nature of the carbonyl. The coupling between adjacent protons (ortho-coupling) typically has a coupling constant (J) of 7-9 Hz, while meta-coupling (over three bonds) is smaller (2-3 Hz). yale.edu
Ethoxy Protons (-OCH₂CH₃): The ethoxy group gives rise to two signals. The methylene protons (-CH₂-) are adjacent to an oxygen atom, which deshields them, causing them to appear around δ 4.0-4.2 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). The methyl protons (-CH₃-) are more shielded and appear further upfield, around δ 1.3-1.5 ppm. They are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3). The coupling constant for the ethyl group is typically around 7 Hz. hw.ac.uk
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | ~10.4 | Singlet (s) | N/A |
| Aromatic (Ar-H) | 6.9 - 7.8 | Multiplet (m) | ~2-8 |
| Methylene (-OCH₂-) | ~4.1 | Quartet (q) | ~7 |
| Methyl (-CH₃) | ~1.4 | Triplet (t) | ~7 |
This table provides a summary of the expected ¹H NMR spectral data for this compound.
¹³C NMR Chemical Shifts and Structural Assignments
The ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound provides detailed information about the carbon framework of the molecule. Each unique carbon atom in the structure resonates at a characteristic chemical shift (δ), measured in parts per million (ppm), which is influenced by its local electronic environment. The assignment of these chemical shifts to specific carbon atoms is crucial for confirming the molecular structure.
The aromatic region of the spectrum typically shows six distinct signals for the benzene ring carbons, while the aliphatic region displays signals for the ethoxy group and the aldehyde carbon. The aldehyde carbon (C=O) is significantly deshielded and appears at a high chemical shift, a characteristic feature for this functional group. The carbon atom of the benzene ring attached to the ethoxy group (C-O) also shows a distinct downfield shift due to the electronegativity of the oxygen atom.
Based on spectral data and established chemical shift correlations, the following assignments for the carbon atoms of this compound have been determined.
Table 1: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | ~189-193 |
| C2 (Ar-O) | ~160-162 |
| C6 (Ar-CH) | ~134-136 |
| C4 (Ar-CH) | ~128-130 |
| C1 (Ar-C) | ~124-126 |
| C5 (Ar-CH) | ~120-122 |
| C3 (Ar-CH) | ~112-114 |
| O-CH₂ | ~64-66 |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
¹⁷O NMR for Oxygen Environment Analysis
While less common than ¹H or ¹³C NMR, ¹⁷O NMR spectroscopy is a powerful tool for directly probing the local environment of oxygen atoms within a molecule. idexlab.comblogspot.com Due to the low natural abundance (0.037%) and quadrupolar nature of the ¹⁷O isotope, its detection requires specialized techniques and instrumentation. blogspot.com
In this compound, there are two distinct oxygen environments: the carbonyl oxygen of the aldehyde group and the ether oxygen of the ethoxy group. These two oxygen atoms are expected to have significantly different ¹⁷O NMR chemical shifts due to their different bonding and electronic environments. The chemical shift range for ¹⁷O is vast, spanning over 1600 ppm, which makes it highly sensitive to structural changes. blogspot.com
Carbonyl Oxygen (C=O): The carbonyl oxygen is highly deshielded and would exhibit a resonance at a much higher chemical shift, typically in the range of δ 500-600 ppm for aldehydes. idexlab.com
Ether Oxygen (C-O-C): The ether oxygen is more shielded compared to the carbonyl oxygen and would resonate at a much lower chemical shift.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. youtube.comscience.gov These experiments correlate signals from different nuclei, providing connectivity information that is not available from one-dimensional spectra. nanalysis.com
COSY (Correlation Spectroscopy): This homonuclear experiment correlates proton signals that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.eduresearchgate.net For this compound, a COSY spectrum would show cross-peaks between the aldehyde proton and the adjacent aromatic proton, as well as between the neighboring protons on the benzene ring. It would also clearly show the coupling between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethoxy group. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduresearchgate.net An HSQC spectrum of this compound would display cross-peaks connecting the signal of each proton to the signal of the carbon it is bonded to. This allows for the direct assignment of carbon signals for all protonated carbons, such as those in the aromatic ring and the ethoxy group. youtube.comnanalysis.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically two or three bonds, ²J or ³J). youtube.comsdsu.edu This is particularly useful for identifying and assigning quaternary (non-protonated) carbons. In this compound, an HMBC spectrum would show correlations from the aldehyde proton to the C1 and C6 carbons of the aromatic ring. It would also show correlations from the methylene protons of the ethoxy group to the C2 carbon of the ring and the methyl carbon, confirming the connectivity of the ethoxy group to the aromatic system. youtube.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern upon ionization. whitman.edu For this compound (C₉H₁₀O₂), the calculated molecular weight is approximately 150.17 g/mol . nist.govsigmaaldrich.com
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.
The mass spectrum of this compound shows a detectable molecular ion peak at m/z 150. nist.govnih.gov The fragmentation pattern is characteristic of an aromatic aldehyde with an ether linkage. Key fragmentation pathways include:
Loss of a hydrogen radical (-H•): A peak at m/z 149, corresponding to the [M-1]⁺ ion, is often observed in aldehydes due to the cleavage of the C-H bond of the aldehyde group. libretexts.org
Loss of the ethoxy group (-•OCH₂CH₃): Cleavage of the bond between the aromatic ring and the ether oxygen can lead to a fragment.
Loss of ethylene (B1197577) (-C₂H₄): A common fragmentation for ethyl ethers is the McLafferty rearrangement, leading to the loss of an ethylene molecule and the formation of a radical cation of 2-hydroxybenzaldehyde at m/z 122.
Formation of the benzoyl cation: Loss of the ethoxy radical followed by loss of CO can occur. A prominent peak is often observed at m/z 121, which can be attributed to the loss of an ethyl group followed by the loss of a hydrogen atom, or through rearrangement and loss of ethylene. nist.govnih.gov
Further fragmentation: The resulting fragment ions can undergo further fragmentation, leading to characteristic aromatic fragments at m/z 91 (tropylium ion), 77 (phenyl cation), and 65. whitman.edu
X-ray Crystallography of this compound Derivatives
While the crystal structure of this compound itself is not extensively documented, numerous studies on its derivatives provide profound insights into the molecular geometry, conformation, and intermolecular forces that govern the solid-state architecture of this class of compounds. nih.govrsc.orgrsc.org
Determination of Molecular Geometry and Conformation
Single-crystal X-ray diffraction studies on derivatives of this compound reveal key structural features. nih.govrsc.org The core benzaldehyde moiety is generally observed to be nearly planar. The orientation of the aldehyde and ethoxy substituents relative to the benzene ring is a defining conformational feature.
Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound derivatives is directed by a combination of weak intermolecular interactions, which collectively assemble the molecules into a stable three-dimensional supramolecular network. nih.govrsc.orgrsc.org
Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors like -OH or -NH, the oxygen atoms of the carbonyl and ether groups can act as hydrogen bond acceptors. Weak C–H⋯O hydrogen bonds, involving aromatic or aliphatic C-H groups as donors, are frequently observed. nih.govrsc.orgrsc.org These interactions often link molecules into chains, dimers, or more complex motifs. rsc.org
π-π Stacking: The aromatic rings of the benzaldehyde derivatives facilitate π-π stacking interactions. nih.govrsc.org These interactions occur when the planes of adjacent aromatic rings are arranged in a parallel or offset fashion, contributing significantly to the stability of the crystal lattice.
The interplay of these various noncovalent interactions, including C–H⋯π contacts, dictates the specific packing arrangement, leading to diverse and complex crystalline architectures. nih.govrsc.org The analysis of these interactions is crucial for understanding the solid-state properties of these materials. rsc.org
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational method utilized in crystallography to investigate and quantify intermolecular interactions within a crystal lattice. This analysis provides a detailed understanding of how molecules pack in the solid state by mapping the electron distribution on a uniquely defined molecular surface. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, effectively separating a molecule from its neighbors in the crystal environment.
A two-dimensional representation of the Hirshfeld surface, known as a fingerprint plot, provides a quantitative summary of the intermolecular contacts. This plot is a histogram of di versus de, where different types of interactions appear as characteristic patterns. The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, offering a quantitative measure of their significance in the crystal packing.
Detailed Research Findings for this compound
In a comparative study of six multi-substituted benzaldehyde derivatives, the crystal structure and intermolecular contacts of this compound were analyzed using Hirshfeld surface analysis. rsc.orgnih.gov This analysis revealed the nature and extent of various non-covalent interactions that govern the supramolecular assembly of this compound in the solid state.
The quantification of intermolecular contacts for this compound and its related derivatives highlights the subtle interplay of different weak interactions in determining the crystal packing. The dominant interactions are typically H···H, C···H/H···C, and O···H/H···O contacts, which is a common feature in organic molecules.
For this compound, the Hirshfeld surface analysis indicated a significant contribution from H···H interactions, accounting for 44.5% of the total surface area. rsc.org This high percentage suggests that a large portion of the molecular surface is involved in van der Waals contacts with neighboring hydrogen atoms. The C···H/H···C interactions, which are indicative of C–H···π interactions, and O···H/H···O contacts, representing hydrogen bonds, also play a crucial role in the crystal packing, although their specific percentages for this compound were not detailed in the comparative context of the available literature. For a structurally related compound within the same study, these interactions were quantified, providing a reference for the types of contacts present. rsc.org
The table below summarizes the percentage contributions of the most significant intermolecular contacts for this compound as determined by Hirshfeld surface analysis.
| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface Area (%) |
| H···H | 44.5 |
| C···H/H···C | Data not available |
| O···H/H···O | Data not available |
| Total | >44.5 |
Data derived from a comparative study of benzaldehyde derivatives. rsc.org
The analysis of the Hirshfeld surface and the corresponding fingerprint plots for this compound and its analogues demonstrates that even small changes in the substitution pattern on the benzaldehyde scaffold can lead to significant variations in the crystal packing and the relative contributions of different intermolecular interactions. rsc.orgnih.gov These findings are instrumental in understanding the structure-property relationships in this class of compounds and for the rational design of new crystalline materials with desired properties.
Computational Chemistry and Quantum Chemical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-ethoxybenzaldehyde and its derivatives, DFT calculations are instrumental in predicting a wide range of properties, from optimized geometries to spectroscopic signatures.
Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. For ethoxybenzaldehyde isomers and their derivatives, DFT calculations have been successfully employed to predict their three-dimensional structures.
In a study on related benzaldehyde (B42025) derivatives, including 4-ethoxybenzaldehyde (B43997), a tentative crystal structure was proposed and subsequently optimized using periodic DFT calculations, as experimental crystal structure data was unavailable. nih.govmdpi.comresearchgate.net This approach involves building a model based on a similar, known crystal structure, such as that of 4-methoxybenzaldehyde. mdpi.comresearchgate.net The geometry is then optimized using methods like the LBFGS (Limited-memory Broyden–Fletcher–Goldfarb–Shanno) algorithm until the residual forces on the atoms converge to a negligible value, for instance, within 0.005 eV·Å⁻¹. nih.govmdpi.com Such calculations predict that molecules like this compound possess a planar heavy-atom skeleton and typically adopt an anti-conformation, where the carbonyl group (C=O) and the O–C bond of the ethoxy group point to opposite sides of the aromatic ring. researchgate.net
Energetic analysis provides information on the stability of different conformations. For instance, a computational study on the acetalization of 2-methoxybenzaldehyde (B41997) using an ab initio method determined the energy changes for each step of the reaction mechanism. unimed.ac.idresearchgate.net The results showed that the starting material, 2-methoxybenzaldehyde, had the lowest energy (0 kJ/mol) compared to the intermediate hemiacetal (448.33 kJ/mol) and the final acetal (B89532) product (-17.43 kJ/mol), indicating its relative stability. unimed.ac.idresearchgate.net Similar energetic analyses can be applied to this compound to understand its reactivity and reaction pathways.
Table 1: Example of Calculated Energies for 2-Methoxybenzaldehyde Acetalization
| Compound | Calculated Relative Energy (kJ/mol) |
|---|---|
| 2-Methoxybenzaldehyde | 0 |
| Hemiacetal Intermediate | 448.33 |
| Acetal Product | -17.43 |
Data sourced from a study on 2-methoxybenzaldehyde acetalization. unimed.ac.idresearchgate.net
DFT calculations are highly effective in predicting the vibrational normal modes of molecules. mdpi.com This predictive power is crucial for the assignment and interpretation of experimental vibrational spectra, such as Infrared (IR), Raman, and Inelastic Neutron Scattering (INS) spectra. mdpi.comresearchgate.net
The combination of INS spectroscopy with periodic DFT calculations has proven to be a synergistic approach for studying the structure and dynamics of molecular crystals like benzaldehyde derivatives. nih.govmdpi.com DFT calculations can simulate the INS spectrum from an optimized crystal structure; if the simulated spectrum does not align with the experimental one, the proposed structure can be rejected. researchgate.net For 4-ethoxybenzaldehyde, an excellent agreement between the calculated and experimental INS spectra allowed for a confident assignment of its vibrational modes. nih.govmdpi.comresearchgate.net This correlation is vital for validating proposed structures when experimental data is lacking. mdpi.com
Vibrational assignments for related molecules, such as 2-nitrobenzaldehyde, have been performed by comparing experimental FT-IR and FT-Raman spectra with harmonic vibrational frequencies calculated using DFT (B3LYP/6-311++G(d,p)). niscpr.res.in The calculated frequencies are often scaled to minimize the root-mean-square difference between theoretical and experimental values, leading to a high degree of accuracy in the assignments. niscpr.res.in This methodology allows for the detailed interpretation of spectral features, including the characteristic stretching and bending modes of the aldehyde and ethoxy groups. niscpr.res.in
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and chemical reactivity of a molecule. niscpr.res.iniucr.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. tandfonline.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap is generally associated with higher chemical reactivity, lower kinetic stability, and greater polarizability, characterizing the molecule as "soft". iucr.org
DFT calculations are used to determine the energies of these orbitals and visualize their distribution over the molecule. researchgate.net For a Schiff base derivative of this compound, 1,2-bis(2-ethoxybenzylidene)hydrazine, HOMO and LUMO analysis was performed using the DFT/B3LYP method with the 6-311+G(d,p) basis set. researchgate.net In a study of a related compound, 3-hydroxy-4-methoxybenzaldehyde, the HOMO was found to be distributed over the benzene (B151609) ring, aldehyde, and hydroxyl groups, while the LUMO was spread across the aldehyde group. niscpr.res.in The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors like ionization potential, electron affinity, and chemical hardness, which further characterize the molecule's reactivity. niscpr.res.in
Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Parameter | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Softness (σ) | 1 / η | Reciprocal of hardness, indicates reactivity. |
These parameters provide a quantitative measure of a molecule's reactivity based on FMO analysis. niscpr.res.inunesp.br
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactive sites. niscpr.res.intandfonline.com The MEP map displays the electrostatic potential on the molecule's surface, where different colors represent different potential values. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. iucr.orgchemrxiv.org
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the Lewis-like chemical bonding in a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. tandfonline.comtandfonline.com The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). tandfonline.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides insights into the dynamic behavior and conformational stability of molecules.
For derivatives of this compound, MD simulations have been employed to understand their interactions with other molecules, particularly in biological contexts. researchgate.net For instance, in a study of 1,2-bis(2-ethoxybenzylidene)hydrazine, a derivative of this compound, molecular dynamics simulations were used to investigate its potential as a corrosion inhibitor by simulating its adsorption on an iron surface. researchgate.net In another study, MD simulations were used for a derivative of 4-ethoxybenzaldehyde to investigate its binding stability with biological targets like the SARS-CoV-2 protease. These simulations can reveal the stability of intermolecular complexes, such as those formed through hydrogen bonds and other non-covalent interactions, providing a dynamic picture of the molecule's behavior in a simulated environment. researchgate.net
Investigation of Molecular Interactions in Solution
The behavior of this compound in solution is influenced by solute-solvent interactions, which can be explored through solvatochromic studies and theoretical models. The polarity of the solvent can affect the electronic absorption and emission spectra of the molecule. This phenomenon, known as solvatochromism, is attributed to the differential stabilization of the ground and excited states of the molecule by the solvent. unimi.it
Kamlet-Taft analysis is a method used to understand specific solute-solvent interactions. nih.gov This analysis can reveal how solvent polarity/polarizability and hydrogen bond acceptor basicity influence the solvatochromic effects on the emission spectra. nih.gov In some cases, a reversal in solvatochromism can be observed, where the trend of spectral shifts changes between non-polar/aprotic and polar-protic solvents. mdpi.com This is often due to a shift in the dominant solvent effects. mdpi.com
Conformational Dynamics of this compound and Derivatives
The conformational flexibility of this compound and its derivatives is a key aspect of their chemical behavior. The molecule generally adopts a planar heavy-atom skeleton in its anti-conformation, where the carbonyl group (C=O) and the ethoxy group (O-C) point to opposite sides of the benzene ring. researchgate.netresearchgate.net However, in the crystalline state, packing forces can cause slight deviations from planarity. researchgate.net
For derivatives of this compound, such as 1,2-bis(2-ethoxybenzylidene)hydrazine, the molecule can exhibit inversion symmetry at the center of the nitrogen-nitrogen bond of the hydrazine (B178648) moiety. trdizin.gov.trresearchgate.net The conformation of derivatives can be influenced by intramolecular hydrogen bonding, which can lead to the formation of stable ring structures. researchgate.net For example, in 4-(diphenylmethoxy)-3-ethoxybenzaldehyde, the ethoxy side chain adopts an extended conformation. iucr.org
Quantum Chemical Parameters (e.g., Ionization Potential, Electronegativity, Chemical Hardness/Softness)
Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide valuable information about the electronic properties of this compound and its derivatives. trdizin.gov.trdergipark.org.trscispace.com These parameters help in understanding the molecule's reactivity and stability. trdizin.gov.trdergipark.org.tr
Key quantum chemical parameters include:
Ionization Potential (I): The energy required to remove an electron from a molecule.
Electron Affinity (A): The energy released when an electron is added to a molecule.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as the average of the ionization potential and electron affinity. scispace.com
Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as half the difference between the ionization potential and electron affinity. scispace.com
Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.
These parameters are often derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). trdizin.gov.trdergipark.org.tr The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. trdizin.gov.tr
| Parameter | Description |
|---|---|
| Ionization Potential (I) | Energy required to remove an electron. |
| Electron Affinity (A) | Energy released when an electron is added. |
| Electronegativity (χ) | Ability to attract electrons. |
| Chemical Hardness (η) | Resistance to change in electron distribution. |
| Chemical Softness (S) | Reciprocal of chemical hardness. |
Periodic DFT Calculations for Crystalline Structures
Periodic Density Functional Theory (DFT) is a powerful computational method for studying the properties of crystalline solids. researchgate.netmdpi.com This approach is particularly useful for understanding the vibrational dynamics and intermolecular interactions within the crystal lattice of this compound and its analogs. researchgate.netmdpi.commdpi.com
In the absence of experimental crystal structure data, periodic DFT can be used to propose and evaluate tentative crystal structures. researchgate.netmdpi.com The accuracy of a proposed structure can be validated by comparing the simulated vibrational spectra, such as the Inelastic Neutron Scattering (INS) spectrum, with experimental data. researchgate.netmdpi.com If the simulated spectrum does not align with the experimental one, the proposed structure may be rejected. researchgate.net
Lattice Dynamics and Vibrational Spectra in Solid State
The study of lattice dynamics provides insights into the collective vibrations of atoms in a crystal. mdpi.com Periodic DFT calculations can simulate the phonon dispersion curves, which describe the relationship between the vibrational frequency and the wavevector. mdpi.commdpi.com These calculations are essential for interpreting experimental vibrational spectra, such as infrared (IR), Raman, and INS spectra. mdpi.commdpi.com
For 4-ethoxybenzaldehyde, a related compound, periodic DFT calculations have been used to assign vibrational modes, particularly in the low-wavenumber region which is sensitive to intermolecular interactions. mdpi.com The comparison of calculated and experimental INS spectra allows for a confident assignment of vibrational modes. researchgate.netmdpi.comnih.gov The analysis of phonon dispersion can also reveal information about the stability of the crystal lattice. mdpi.com
Intermolecular Interactions in Crystal Lattices
The packing of molecules in a crystal is governed by various intermolecular interactions, such as hydrogen bonds and van der Waals forces. tandfonline.com For derivatives of this compound, weak intermolecular interactions like C-H···O and C-H···π interactions play a crucial role in stabilizing the crystal structure. trdizin.gov.trresearchgate.netiucr.orgiucr.org
Medicinal Chemistry and Biological Activity of 2 Ethoxybenzaldehyde Derivatives
Synthesis of Biologically Active Derivatives
The reactivity of the aldehyde functional group in 2-ethoxybenzaldehyde allows for its facile conversion into various heterocyclic and acyclic compounds. The primary synthetic routes involve condensation reactions to form hydrazones, thiosemicarbazones, and Schiff bases, which can be further modified or cyclized to yield more complex structures.
Hydrazone Derivatives and Their Therapeutic Potential
Hydrazones, characterized by the R1R2C=NNR'R'' linkage, are readily synthesized through the condensation of this compound with various hydrazides. openmedicinalchemistryjournal.comsoeagra.com These derivatives have demonstrated a broad spectrum of therapeutic potential, including notable antimicrobial and anticancer activities.
A study detailed the synthesis of a series of hydrazones by condensing this compound with isoniazid (B1672263). openmedicinalchemistryjournal.com Subsequent aminomethylation of these initial hydrazones with formaldehyde (B43269) and substituted secondary amines yielded a new set of derivatives. openmedicinalchemistryjournal.com Several of these compounds exhibited excellent antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. openmedicinalchemistryjournal.com
Another investigation involved the synthesis of N'-(2-ethoxybenzylidene)nicotinohydrazide by refluxing an ethanolic solution of nicotinic acid hydrazide with this compound. derpharmachemica.com This compound was among a series of hydrazones evaluated for their antibacterial and antifungal activities. derpharmachemica.com The general synthetic approach for hydrazone formation involves the straightforward reaction between an aldehyde or ketone and a hydrazine (B178648), often catalyzed by acid. openmedicinalchemistryjournal.com
The anticancer potential of hydrazone derivatives has also been a subject of interest. Studies on related hydrazone structures have shown promising cytotoxic effects against various cancer cell lines. For instance, novel hydrazone derivatives MVB1 and MVB2 demonstrated significant anticancer activity against type 1 endometrial cancer cells (Ishikawa cell line), with IC50 values of 8.3 ± 0.5 µM and 9.0 ± 1.2 µM, respectively, in 2D cultures. mdpi.com While not directly derived from this compound, these findings highlight the potential of the hydrazone scaffold in cancer therapy.
Table 1: Examples of Biologically Active Hydrazone Derivatives
| Derivative Class | Starting Materials | Biological Activity | Reference |
| Isoniazid Hydrazones | This compound, Isoniazid, Formaldehyde, Secondary Amines | Antibacterial (B. subtilis, S. aureus, P. aeruginosa, E. coli) | openmedicinalchemistryjournal.com |
| Nicotinohydrazides | This compound, Nicotinic acid hydrazide | Antibacterial, Antifungal | derpharmachemica.com |
| General Hydrazones | Aldehydes/Ketones, Hydrazines | Antimicrobial, Anticancer | openmedicinalchemistryjournal.commdpi.com |
Thiosemicarbazone and Metal Complexes
Thiosemicarbazones, which feature the R1R2C=NNHC(=S)NH2 functional group, are synthesized by the reaction of an aldehyde or ketone with thiosemicarbazide (B42300). Derivatives of this compound have been used to create these ligands, which are of significant interest due to their ability to chelate with metal ions, often leading to enhanced biological activity.
Research has described the synthesis of cobalt(II) and nickel(II) complexes with this compound thiosemicarbazone (ebtsc). asianpubs.orgresearchgate.net The synthesis involves refluxing the respective metal salts with the pre-synthesized thiosemicarbazone ligand. asianpubs.orgresearchgate.net Spectroscopic studies, including IR, have confirmed the bidentate nature of the ligand, coordinating to the metal ion through the azomethine nitrogen and the thioketo sulfur atoms. asianpubs.orgresearchgate.netzenodo.org
The resulting metal complexes often exhibit greater biological potency than the free ligands. For example, while the thiosemicarbazone ligand itself may show some activity, its metal complexes have demonstrated significant antibacterial and antifungal properties. researchgate.net This enhancement is a common theme in the study of thiosemicarbazone metal complexes. The cytotoxic activity of these complexes has also been explored, with some showing potential as anticancer agents. mdpi.comfrontiersin.org For instance, a study on related thiosemicarbazone complexes showed that a nickel(II) complex was particularly effective against E. coli. medjchem.com
Table 2: Synthesis and Characterization of this compound Thiosemicarbazone and its Metal Complexes
| Compound | Synthetic Method | Coordinating Atoms | Proposed Geometry | Reference |
| This compound thiosemicarbazone (ebtsc) | Condensation of this compound and thiosemicarbazide | - | - | asianpubs.orgresearchgate.netzenodo.org |
| [Co(ebtsc)2X2] | Reflux of Co(II) salt with ebtsc | Azomethine N, Thioketo S | High-spin configuration | asianpubs.org |
| [Ni(ebtsc)2X2] | Reflux of Ni(II) salt with ebtsc | Azomethine N, Thioketo S | High-spin configuration | researchgate.net |
| [Cu(ebtsc)2X2] | Reflux of Cu(II) salt with ebtsc | Azomethine N, Thioketo S | Tetragonal planar | zenodo.org |
Schiff Base Compounds with Antimicrobial and Anticancer Properties
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. This compound serves as a common aldehyde component in the synthesis of a wide variety of Schiff bases with demonstrated antimicrobial and anticancer activities. worldscientificnews.comdergipark.org.tr
The synthesis of these compounds is typically straightforward, often involving refluxing equimolar amounts of this compound and a suitable primary amine in a solvent like ethanol (B145695). worldscientificnews.com For example, a Schiff base was synthesized from 2-aminopyridine (B139424) and 4-ethoxybenzaldehyde (B43997), yielding dark yellow crystals. worldscientificnews.com The formation of the characteristic azomethine (-C=N-) bond is a key feature of these reactions.
The resulting Schiff bases and their metal complexes often exhibit significant biological activity. The imine group is believed to be crucial for their pharmacological effects. tandfonline.com Studies have shown that metal complexes of Schiff bases can have enhanced antimicrobial activity compared to the free ligands. ajol.info For instance, the chromium complex of a Schiff base derived from 4-ethoxyaniline showed antifungal activity against Saccharomyces cerevisiae, while the ligand and its zinc complex were inactive. worldscientificnews.com
In the context of anticancer research, Schiff base derivatives have shown promise. A study on water-soluble Schiff base metal complexes, derived from a related hydroxy-methoxybenzaldehyde, found that the copper(II) and zinc(II) complexes exhibited cytotoxic effects against A549 lung cancer cells with IC50 values of 12 µM and 80 µM, respectively, while the free ligand was inactive. dergipark.org.tr This highlights the potential of metal complexation to induce or enhance anticancer activity. Another study on Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde (B30951) also reported that their copper(II) complexes showed better antimicrobial activity than the free ligand. mdpi.com
Table 3: Anticancer Activity of Schiff Base Metal Complexes
| Cell Line | Compound | IC50 Value | Reference |
| A549 (Lung Cancer) | L-Cu (Copper Complex) | 12 µM | dergipark.org.tr |
| A549 (Lung Cancer) | L-Zn (Zinc Complex) | 80 µM | dergipark.org.tr |
| A549 (Lung Cancer) | Ligand (L) | > 100 µM | dergipark.org.tr |
Benzylamine (B48309) Derivatives in Medicinal Chemistry
Benzylamine derivatives represent another important class of compounds synthesized from this compound, primarily through reductive amination. These compounds have been investigated for various medicinal applications, including as potential anti-tuberculosis agents. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
The general synthetic method involves stirring this compound derivatives with an appropriate amine in a solvent like methanol, followed by reduction with a reagent such as sodium borohydride (B1222165). openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com This two-step, one-pot procedure efficiently converts the aldehyde into the corresponding benzylamine.
A study on novel benzylamine derivatives synthesized from 3-ethoxysalicylaldehyde (B1293910) (a close structural analog) and its halogenated derivatives demonstrated their potential against Mycobacterium tuberculosis. medjchem.com Most of the synthesized compounds showed anti-tuberculosis activity in the range of 20 to 28 µM. medjchem.com This research underscores the utility of the benzylamine scaffold, derived from substituted benzaldehydes, in the development of new therapeutic agents.
Pyrimidine (B1678525) and Pyrazoline Scaffold Incorporating this compound Moieties
The synthesis of heterocyclic compounds such as pyrimidines and pyrazolines often utilizes chalcones as key intermediates. Chalcones, which are α,β-unsaturated ketones, can be prepared via the Claisen-Schmidt condensation of an aldehyde with a ketone. This compound can serve as the aldehyde precursor in these reactions.
Pyrazoline derivatives have been synthesized from chalcones derived from this compound. bibliomed.org A one-pot reaction involving acetophenone (B1666503), this compound, and a hydrazide derivative (like thiosemicarbazide or phenyl hydrazide) under reflux can yield pyrazoline derivatives without the need to isolate the intermediate chalcone (B49325). bibliomed.org One such pyrazoline derivative showed inhibitory activity against the MCF-7 breast cancer cell line with an IC50 of 6.50 μM. bibliomed.org
Similarly, pyrimidine derivatives can be synthesized from chalcones. The reaction of chalcones with compounds like guanidine (B92328) nitrate (B79036) in an alkaline medium leads to the formation of the pyrimidine ring. derpharmachemica.comhumanjournals.com While some studies use related ethoxybenzaldehydes as starting materials for chalcone synthesis, the principle is directly applicable to this compound. humanjournals.com These pyrimidine derivatives have been evaluated for their antibacterial and antifungal activities. humanjournals.com
Table 4: Synthesis of Heterocyclic Scaffolds from this compound Derivatives
| Heterocycle | Synthetic Precursor | Key Reagents | Biological Potential | Reference |
| Pyrazoline | Chalcone from this compound | Hydrazine hydrate (B1144303) derivatives | Anticancer | bibliomed.org |
| Pyrimidine | Chalcone from ethoxybenzaldehyde | Guanidine nitrate, Urea, Thiourea | Antimicrobial | derpharmachemica.comhumanjournals.com |
Structure-Activity Relationship (SAR) Studies
The biological activity of the various derivatives of this compound is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how different functional groups and structural modifications influence the therapeutic efficacy of these compounds.
For hydrazone derivatives, the nature of the substituents on the hydrazone moiety plays a critical role. In a series of hydrazones synthesized from this compound and isoniazid, the introduction of different secondary amine groups via aminomethylation led to variations in their antimicrobial potency, with some derivatives showing excellent activity against a range of bacteria. openmedicinalchemistryjournal.com This suggests that the lipophilicity and steric bulk of the amine substituent significantly impact the antibacterial profile. For other hydrazone series, the presence and position of hydroxyl groups on the aromatic rings have been shown to be important for anticancer activity. soeagra.com
In the case of benzylamine derivatives synthesized from substituted 3-ethoxysalicylaldehydes, the presence of a 5-bromo substituent was found to enhance the anti-mycobacterial activity. openmedicinalchemistryjournal.com Furthermore, the position of substituents on the phenyl ring of the amine portion also modulated the activity, with ortho-substituted phenyl groups generally showing higher potency against Mycobacterium tuberculosis. openmedicinalchemistryjournal.com
SAR studies on Schiff bases and their metal complexes have revealed that the nature of both the ligand and the metal ion influences the biological activity. The chelation of the Schiff base to a metal ion often leads to a significant increase in antimicrobial or anticancer activity. dergipark.org.trmdpi.com The specific geometry of the resulting metal complex can also be a determining factor in its efficacy. The type and position of substituents on the aromatic rings of the Schiff base ligand are also crucial, with electron-donating or electron-withdrawing groups affecting the electronic properties and, consequently, the biological activity of the molecule.
Impact of 2-Ethoxy Group on Biological Efficacy
The position and nature of alkoxy groups are critical for biological activity. In a study on larvicidal benzaldehyde (B42025) derivatives, replacing the hydroxyl group in 2-hydroxy-4-methoxybenzaldehyde with a benzyloxy group (a larger alkoxy group) led to a significant increase in activity. scispace.com This suggests that the presence and size of an alkoxy group, such as ethoxy, at the 2-position can be a key determinant of biological function, potentially by facilitating interactions with specific biological targets or by altering the molecule's ability to cross cellular membranes. The strategic placement of functional groups like the ethoxy moiety provides a versatile platform for designing molecules with tailored biological activities for applications in pharmaceuticals and beyond. angenechemical.com
Substituent Effects on Pharmacological Activity
The pharmacological profile of this compound derivatives can be finely tuned by introducing various substituents onto the benzaldehyde scaffold or associated phenyl rings. These modifications can dramatically alter the compound's potency and selectivity.
In a series of benzylamine derivatives synthesized from 3-ethoxy-2-hydroxybenzaldehyde for anti-mycobacterium tuberculosis (anti-TB) activity, the nature and position of substituents had a profound impact. openmedicinalchemistryjournal.com
Halogenation: Compounds featuring a 5-bromo substituent on the ethoxy-hydroxy-benzaldehyde ring generally displayed the best activity against Mycobacterium tuberculosis. openmedicinalchemistryjournal.com The activity was further modulated by substituents on the N-phenyl ring.
Positional Isomerism: Ortho-substituted N-phenyl groups tended to produce the most active anti-TB compounds. In contrast, para-substituted N-phenyl derivatives generally exhibited reduced activity. researchgate.net For example, a derivative with a 4-fluorophenyl substituent was inactive, while those with ortho-substituents were among the most potent. openmedicinalchemistryjournal.comresearchgate.net
Multiple Substitutions: The introduction of di-substituted phenyl groups, such as 3,5-dichlorophenyl, also yielded compounds with significant activity, comparable to the most active ortho-substituted derivatives. researchgate.net
Similarly, in a series of 2-imino-1,2-dihydropyridine derivatives prepared using this compound, substituents were critical for anticancer and phosphodiesterase 3 (PDE3) inhibitory activities. nih.gov
Anticancer Activity: The compound 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ii) was the most potent in inhibiting colon tumor cell growth, with an IC₅₀ of 3 µM. This highlights that steric factors and hydrogen bonding capabilities, influenced by the substituent, are crucial for tumor cell growth inhibition. nih.gov
PDE3 Inhibition: The derivative 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Id) showed the strongest and most selective inhibition of PDE3, with an IC₅₀ of 27 µM. This suggests that the electronic and conformational effects of the 4-bromophenyl group are key for PDE3 inhibition. nih.gov
These findings underscore the principle that systematic modification of substituents is a powerful strategy for optimizing the pharmacological activity of the this compound scaffold.
In Silico Studies and Molecular Docking
Computational methods, including in silico predictions and molecular docking, are invaluable tools in the development of this compound derivatives, enabling the rational design of molecules with improved therapeutic potential.
Prediction of Drug-Likeness and ADMET Properties
The prediction of drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in early-stage drug discovery. For benzylamine derivatives of this compound, in silico studies predicted generally favorable ADMET properties. openmedicinalchemistryjournal.com Most of the synthesized anti-TB compounds satisfied Lipinski's rule of five, indicating good potential for oral bioavailability. openmedicinalchemistryjournal.com However, certain substitutions, particularly phenyl groups with or without halogens, could lead to poorer predicted drug-like properties. openmedicinalchemistryjournal.com In contrast, the presence of a methylene (B1212753) bridge without halogen substituents was found to improve these properties. openmedicinalchemistryjournal.com
ADMET predictions for other, similar benzaldehyde-derived structures further illustrate the utility of these methods. Studies on quinazolin-4(3H)-one and di-imine derivatives show that properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential mutagenicity can be estimated computationally, guiding the selection of candidates for further development. frontiersin.orgsysrevpharm.org
| Compound Series | Predicted Property | Finding | Reference |
|---|---|---|---|
| Benzylamine derivatives of 3-ethoxy-2-hydroxybenzaldehyde | Drug-Likeness (Lipinski's Rule) | Most compounds satisfied the rule; phenyl substituents with halogens led to poorer properties. | openmedicinalchemistryjournal.com |
| Benzylamine derivatives of 3-ethoxy-2-hydroxybenzaldehyde | Drug-Likeness (Pfizer & GSK Rules) | Some compounds with complex halogenated phenyl groups failed these rules. | openmedicinalchemistryjournal.com |
| Di-imine Schiff bases | Human Intestinal Absorption (HIA) | Predicted good absorption (>90%) for all synthesized compounds. | sysrevpharm.org |
| Di-imine Schiff bases | Plasma Protein Binding (PPB) | Predicted high binding ability (>90%). | sysrevpharm.org |
Ligand-Receptor Interactions and Binding Affinity
Molecular docking studies provide detailed insights into how this compound derivatives interact with their biological targets at a molecular level. These studies help to explain observed biological activities and guide the design of more potent inhibitors.
For pyridazin-3-one derivatives synthesized from this compound, docking studies explored their binding patterns against microbial proteins. researchgate.net The studies targeted methicillin-resistant Staphylococcus aureus (MRSA) and the crystal structure of the E. coli 24KDa domain (PDB ID: 1KZN) for antibacterial evaluation, and cytochrome P450 14-alpha-sterol demethylase (PDB ID: 1EA1) for antifungal activity. researchgate.net The goal of these docking simulations is to identify the lowest energy binding pose, which represents the most stable ligand-receptor complex. researchgate.net
In another study, pyridine (B92270) derivatives of this compound were docked into the active sites of PDE3A and PIM-1 kinase. nih.gov The docking results for the most active PDE3 inhibitor revealed crucial interactions responsible for its selective inhibition. nih.gov Similarly, docking of the most potent anticancer compound into the PIM-1 kinase active site suggested a potential mechanism for its tumor cell growth inhibitory activity, which was found to be independent of PDE3 inhibition. nih.gov
| Derivative Class | Target Protein (PDB ID) | Docking Software/Method | Key Finding | Reference |
|---|---|---|---|---|
| Pyridazin-3-one derivatives | MRSA protein (1T2W), E. coli protein (1KZN), Cytochrome P450 (1EA1) | V-Life Science MDS 4.6 (GRIP docking) | Explored binding patterns to understand antimicrobial potency. | researchgate.net |
| Pyridine derivatives | PDE3A, PIM-1 Kinase | Not specified | Explained selective PDE3 inhibition and identified PIM-1 kinase as a potential anticancer target. | nih.gov |
| Benzaldehyde derivatives | Tyrosinase | Gaussian 03 (Ab initio) | Predicted a bicentral inhibition mechanism involving the aldehyde group and a terminal methoxy (B1213986) group chelating copper ions in the active site. | nih.gov |
Identification of Potential Therapeutic Targets
In silico and molecular docking studies are instrumental in identifying and validating potential therapeutic targets for this compound derivatives. By simulating the interaction between a ligand and various proteins, these methods can prioritize targets for further experimental investigation.
The docking of this compound-based pyridine derivatives has implicated both PDE3A and PIM-1 kinase as relevant targets for cardiovascular disease and cancer, respectively. nih.gov The lack of correlation between PDE3 inhibition and anticancer activity for this series suggested that the anticancer effects are likely mediated through a different target, with docking results pointing towards PIM-1 kinase. nih.gov
Similarly, docking studies on pyridazin-3-one derivatives identified specific microbial enzymes as potential targets, including the E. coli 24KDa domain and fungal cytochrome P450 14-alpha-sterol demethylase, providing a basis for their development as antimicrobial agents. researchgate.net Studies on other benzaldehyde derivatives have also identified tyrosinase as a target for inhibitors designed to treat pigmentation disorders. nih.gov
Biological Screening and Assay Methodologies
The evaluation of this compound derivatives involves a variety of biological screening assays tailored to the specific therapeutic area of interest.
For assessing antimicrobial activity , common methodologies include:
Broth Dilution Method: This technique is used to determine the Minimum Inhibitory Concentration (MIC). For the anti-TB benzylamine derivatives, activity was assessed using a 7H9 broth dilution method. openmedicinalchemistryjournal.com
Agar Diffusion Method: This method, including the disc diffusion variant, is widely used for initial screening of antibacterial and antifungal properties. frontiersin.org The size of the inhibition zone around a disc impregnated with the test compound indicates its antimicrobial potency.
For anticancer activity , the primary screening method is:
Cytotoxicity Assays: The MTT assay is a colorimetric assay frequently used to assess the metabolic activity of cells, providing a measure of cell viability and proliferation. This assay was used to screen benzylamine derivatives against Chinese Hamster Ovarian (CHO) cells to assess general toxicity and against human cancer cell lines like HT-29 (colon) to determine specific anticancer activity. openmedicinalchemistryjournal.comnih.gov
For enzyme inhibition , specific functional assays are employed:
PDE3A Inhibition Assay: The inhibitory activity of pyridine derivatives against recombinant human PDE3A was evaluated. The assay was performed using both cGMP and cAMP as substrates to determine inhibitor selectivity. nih.gov
These screening methodologies are essential for quantifying the biological activity of newly synthesized this compound derivatives and for establishing structure-activity relationships that guide further medicinal chemistry efforts.
Antimicrobial Activity (Antibacterial, Antifungal)
Derivatives of this compound have demonstrated notable antimicrobial properties. Schiff bases, in particular, have been a significant area of research. For instance, Schiff bases synthesized from 3-aminophenol (B1664112) and various substituted benzaldehydes, including a 2-ethoxy derivative, have been evaluated for their antibacterial activity. iljs.org.ng The formation of these Schiff bases is confirmed by the appearance of an imine functional group band in IR spectra and a characteristic azomethine proton signal in 1H NMR spectra. iljs.org.ng
Metal complexes of Schiff bases derived from this compound have also been a focus of antimicrobial studies. Copper(II) complexes with Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde have shown bacteriostatic activity. mdpi.com Similarly, nickel(II), palladium(II), and platinum(II) complexes with a Schiff base derived from N-cyclohexylhydrazinecarbothioamide and 5-(tert-butyl)-2-hydroxybenzaldehyde exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. tandfonline.com For example, the nickel complex showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli and 6.25 µg/mL against S. aureus. tandfonline.com
Furthermore, benzylamine derivatives have been reported to possess both antifungal and antibacterial properties. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The antimicrobial activity of these compounds is often attributed to the presence of the imine or azomethine group, which is a common feature in many biologically active compounds.
A series of novel chalcones, pyrimidines, and imidazolinones derived from 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde were synthesized and screened for their antibacterial and antifungal activities, with many showing promising results compared to standard drugs.
The following table summarizes the antimicrobial activity of selected this compound derivatives.
| Derivative Class | Test Organism | Activity/MIC | Reference |
| Nickel(II) Schiff base complex | Escherichia coli | MIC: 12.5 µg/mL | tandfonline.com |
| Nickel(II) Schiff base complex | Staphylococcus aureus | MIC: 6.25 µg/mL | tandfonline.com |
| Platinum(II) Schiff base complex | Escherichia coli | MIC: 25 µg/mL | tandfonline.com |
| Platinum(II) Schiff base complex | Staphylococcus aureus | MIC: 25 µg/mL | tandfonline.com |
| Palladium(II) Schiff base complex | E. coli & S. aureus | MIC: 50-100 µg/mL | tandfonline.com |
| Phenolic Chitosan Schiff base | Micrococcus luteus | MIC: 25 µg/mL | nih.gov |
| Phenolic Chitosan Schiff base | Staphylococcus aureus | MIC: 12.5 µg/mL | nih.gov |
| Phenolic Chitosan Schiff base | Aspergillus niger | MIC: 12.5 µg/mL | nih.gov |
Anticancer Activity and Cytotoxicity Evaluation
The quest for novel anticancer agents has led to the exploration of this compound derivatives, with several classes of compounds showing significant cytotoxic activity against various cancer cell lines.
Pyrazoline derivatives synthesized from this compound have emerged as a promising class of anticancer compounds. bibliomed.orgresearchgate.net In one study, a series of new chalcones and pyrazoline derivatives were synthesized, and their cytotoxicity was evaluated against breast cancer cell lines (MCF-7 and MD-MB-231) and a normal breast cell line (MCF-10A). bibliomed.orgresearchgate.netresearchgate.net One of the pyrazoline compounds exhibited a minimum inhibition against MCF-7 with an IC50 of 6.50 µM after 24 hours of exposure. bibliomed.orgresearchgate.net Another study on N-acetyl pyrazolines derived from veratraldehyde (a related methoxybenzaldehyde) showed moderate activity against MCF7, T47D, and HeLa cell lines, with IC50 values of 40.47 µg/ml, 26.51 µg/ml, and 31.19 µg/ml, respectively, for one of the derivatives. japsonline.com
Furthermore, new pyrazoline derivatives have been evaluated for their cytotoxic effects on human pancreatic adenocarcinoma (AsPC-1) and human glioblastoma (U87 and U251) cell lines. mdpi.com One particular derivative was identified as a potent anticancer agent against AsPC-1 and U251 cell lines, with IC50 values of 16.8 µM and 11.9 µM, respectively. mdpi.com This compound was also shown to induce apoptosis in U251 cells. mdpi.com
Benzylamine derivatives have also been suggested as potential anticancer agents. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Additionally, water-soluble sulfonated thiosemicarbazone copper(II) complexes have demonstrated low to sub-micromolar cytotoxic activity against cancer cells, with one derivative being significantly more effective than cisplatin (B142131) against MDA-MB-231 triple-negative breast cancer and HCT-15 colorectal human cancer cells. unipd.it
The table below presents the cytotoxic activity of some this compound derivatives.
| Derivative Class | Cell Line | IC50 Value | Reference |
| Pyrazoline derivative | MCF-7 (Breast) | 6.50 µM | bibliomed.orgresearchgate.net |
| N-acetyl Pyrazoline A | MCF-7 (Breast) | 40.47 µg/ml | japsonline.com |
| N-acetyl Pyrazoline A | T47D (Breast) | 26.51 µg/ml | japsonline.com |
| N-acetyl Pyrazoline A | HeLa (Cervical) | 31.19 µg/ml | japsonline.com |
| Pyrazoline derivative 11 | AsPC-1 (Pancreatic) | 16.8 µM | mdpi.com |
| Pyrazoline derivative 11 | U251 (Glioblastoma) | 11.9 µM | mdpi.com |
| Copper(II) thiosemicarbazone complex 5 | MDA-MB-231 (Breast) | ~12x more effective than cisplatin | unipd.it |
| Copper(II) thiosemicarbazone complex 5 | HCT-15 (Colorectal) | ~15x more effective than cisplatin | unipd.it |
Antioxidant Activity
Several derivatives of this compound have been investigated for their antioxidant properties. The antioxidant potential is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.
A study on new 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, synthesized from 2-benzoxy-3-ethoxy-benzaldehyde, included an evaluation of their antioxidant activity. One of the synthesized Schiff bases exhibited moderate antioxidant effects.
Triazole derivatives, in general, are known for their antioxidant capabilities. nih.govnih.govbiointerfaceresearch.com For instance, a study on 1,2,4-triazole (B32235) derivatives highlighted their potential as free radical scavengers, with some compounds showing significant activity in the DPPH assay. nih.govjapsonline.com Another study on thiazole (B1198619) and pyrazolo[5,1-c] researchgate.netresearcher.liferesearchgate.nettriazole derivatives also reported antioxidant activity for the synthesized compounds as determined by the DPPH assay. chemrxiv.org While these studies are not directly on this compound derivatives, they suggest that incorporating a triazole moiety into a this compound scaffold could yield compounds with antioxidant properties.
The table below shows the antioxidant activity of a selected triazole derivative, indicating the potential of this class of compounds.
| Derivative Class | Assay | Activity/IC50 | Reference |
| 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | DPPH radical scavenging | IC50 = 7.12±2.32 µg/mL | japsonline.com |
| 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | ABTS cation radical scavenging | IC50 = 4.59±4.19 µg/mL | japsonline.com |
Other Reported Biological Activities (e.g., Anti-inflammatory, Anti-mycobacterium tuberculosis, Pro-angiogenic)
Beyond the activities mentioned above, derivatives of this compound have been explored for other therapeutic applications.
Anti-inflammatory Activity: Phenolic compounds, including various benzaldehyde derivatives, have been shown to possess anti-inflammatory properties. nih.govacs.org Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes and the reduction of reactive oxygen species (ROS) generation. nih.gov For example, 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanone, a mono-carbonyl analog of curcumin, has been evaluated for its in vitro anti-inflammatory activity and was found to inhibit the cyclooxygenase enzyme with an IC50 of 13.53 μM. japsonline.com Vanadyl(II) complexes with Schiff bases derived from substituted benzaldehydes have also exhibited promising in vivo anti-inflammatory activity in carrageenan-induced paw edema in rats. arabjchem.org
Anti-mycobacterium tuberculosis Activity: Tuberculosis remains a significant global health issue, and the search for new anti-tubercular agents is ongoing. A series of 36 novel benzylamine derivatives were synthesized from 2-hydroxy-3-ethoxybenzaldehyde and its halogenated analogues and evaluated for their activity against Mycobacterium tuberculosis (Mtb) H37RV strain. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comresearchgate.net Most of these compounds showed anti-Mtb activity with MIC90 values in the range of 20 to 28 µM. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comresearchgate.net The study highlights the potential of the benzylamine scaffold derived from this compound in developing new treatments for tuberculosis.
The table below summarizes the anti-mycobacterium tuberculosis activity of some benzylamine derivatives.
| Derivative Type | Strain | MIC90 (µM) | Reference |
| Benzylamine derivatives (most) | M. tuberculosis H37RV | 20 - 28 | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comresearchgate.net |
| Benzylamine derivative (one exception) | M. tuberculosis H37RV | > 125 | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |
Pro-angiogenic Activity: Angiogenesis, the formation of new blood vessels, is a crucial process in both health and disease. A synthetic copper(II) complex, [CuII(L)2], where LH is the tautomeric thiolate form of this compound-N(4)-dihexyl-3-thiosemicarbazone, has been reported to have a pro-angiogenic effect. researcher.liferesearchgate.net This suggests a potential role for such metal complexes in therapeutic areas where promoting blood vessel growth is beneficial, such as in wound healing or tissue regeneration. mdpi.com
Applications in Materials Science and Advanced Technologies
Use as Building Blocks for Advanced Organic Materials
2-Ethoxybenzaldehyde is a valuable building block in organic synthesis, primarily used to construct more complex molecules with desired functional properties. Its aldehyde group is reactive and participates in various condensation reactions, while the ethoxy group influences the solubility and electronic characteristics of the resulting derivatives.
A significant application is in the synthesis of Schiff bases . For instance, 2-hydroxy-3-ethoxybenzaldehyde, a closely related derivative, reacts with various amines to form Schiff base ligands. These ligands are capable of coordinating with metal ions to create complex structures, including metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The reaction of 2-hydroxy-3-ethoxybenzaldehyde with aminobenzoates or other amines yields Schiff bases that are investigated for their unique structural and electronic properties. researchgate.netimpactfactor.org One specific example is the synthesis of Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate (EHB) through the condensation of 2-hydroxy-3-ethoxybenzaldehyde with ethyl-4-amino benzoate (B1203000). researchgate.net
Another important class of materials derived from ethoxybenzaldehydes are chalcones . Chalcones are synthesized through the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an acetophenone (B1666503). scirp.org These molecules, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are of great interest in materials science due to their extensive delocalized π-electron systems. scirp.orgresearchgate.net Derivatives of this compound can be used to create chalcones with specific donor-acceptor structures, which are fundamental for achieving desired optical and electronic properties. scirp.orgscirp.org
The functional groups on the this compound ring can be modified to create a wide array of organic materials. For example, derivatives like 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde serve as key intermediates in synthesizing complex heterocyclic compounds, isoxazolines, and isoxazoles. The versatility of this compound as a precursor makes it a foundational component in the design and synthesis of novel organic materials for a range of technological applications.
Integration into Polymer Synthesis and Polymer Chemistry
The structural features of this compound and its derivatives make them suitable for incorporation into various polymer architectures, including polyesters, polyurethanes, and coordination polymers.
Polyesters and Polyurethanes: Diols derived from structurally similar phenolic aldehydes, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), are used to create sustainable aromatic-aliphatic polyesters and polyurethanes. nih.govmdpi.com The process involves reducing the aldehyde group to a hydroxyl group, creating a diol monomer. For example, 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde, a derivative of vanillin, can be reduced to form the diol 2-(4-(hydroxymethyl)-2-methoxyphenoxy)ethanol. nih.gov This diol can then undergo polycondensation with diacyl chlorides (like succinyl chloride or terephthaloyl chloride) to form polyesters, or polyaddition with diisocyanates to form polyurethanes. nih.govmdpi.com These bio-based polymers exhibit a range of thermal properties, with glass transition temperatures (Tg) varying based on the specific monomers used. nih.gov
| Polymer Type | Monomers Used | Resulting Polymer Properties | Reference |
|---|---|---|---|
| Polyester | Diols from reduced hydroxyethylated vanillin and various diacyl chlorides (e.g., succinyl chloride, 2,5-furandicarbonyl dichloride) | Moderate molecular weights (17,000 to 40,000 g mol⁻¹); Glass transition temperatures (Tg) from 16.2 to 81.2 °C. | nih.gov |
| Polyurethane | Diols from reduced vanillin derivatives and various diisocyanates (e.g., hexamethylene diisocyanate) | Glass transition temperatures (Tg) from 11.6 to 80.4 °C. | nih.gov |
Coordination Polymers: Ligands derived from 2-hydroxy-3-ethoxybenzaldehyde are instrumental in the synthesis of coordination polymers. These are materials where metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks. For example, a ligand prepared from 2-hydroxy-3-ethoxybenzaldehyde and 1,2-bis(aminooxy)ethane (B3053810) was used to synthesize a heterobimetallic Ni(II)-Gd(III) coordination polymer. mdpi.com In this structure, the ligand's N₂O₂ donor cavity coordinates with the nickel ion, which is then linked into a polymer chain. mdpi.com The ability to form such complex, ordered structures makes these derivatives useful in creating functional materials with potential applications in catalysis and magnetics. mdpi.comacs.org
Non-Linear Optical (NLO) Properties of Derivatives
Materials with non-linear optical (NLO) properties are crucial for advanced photonic technologies, including optical communications and frequency conversion. mdpi.comacrhem.org The NLO response of a molecule is highly dependent on its electronic structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups that facilitate charge transfer. scirp.org Derivatives of this compound, especially Schiff bases and chalcones, have been extensively studied for their NLO properties.
Schiff Base Derivatives: Schiff bases synthesized from 2-hydroxy-3-ethoxybenzaldehyde exhibit significant NLO properties. researchgate.net In one study, a Schiff base (LS2) was created by reacting 3-ethoxy salicylaldehyde (B1680747) with methyl-4-amino benzoate. researchgate.net This compound demonstrated a high nonlinear refractive index (NLRI), a key parameter for third-order NLO materials. researchgate.netresearchgate.net The Z-scan technique is commonly used to measure these properties, revealing how the material's refractive index changes with the intensity of incident light. researchgate.netresearchgate.net
Chalcone (B49325) Derivatives: Chalcones are particularly promising for NLO applications due to their inherent donor-π-acceptor structure. scirp.orgscirp.org The microscopic NLO response (hyperpolarizability) of these molecules can be enhanced by strategic placement of electron-donating groups (like ethoxy) and electron-accepting groups on the aromatic rings. scirp.org Studies on various chalcone derivatives show that they can possess high second-harmonic generation (SHG) efficiencies, sometimes many times that of standard materials like urea. scirp.orgscirp.org The arrangement of molecules in the crystal lattice is also critical; a non-centrosymmetric crystal structure is essential for observing second-order NLO effects like SHG. scirp.org
| Derivative Type | Specific Compound Example | Observed NLO Property | Key Findings | Reference |
|---|---|---|---|---|
| Schiff Base | Product of 3-ethoxy salicylaldehyde and methyl-4-amino benzoate (LS2) | Nonlinear Refractive Index (NLRI) | The NLRI was measured to be on the order of 10⁻⁷ cm²/W, indicating a strong third-order NLO response. | researchgate.netresearchgate.net |
| Chalcone | (E)-3-(2-methoxyphenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (MPSP) | First-order hyperpolarizability (β) | Showed significant second-order NLO response, measured via Hyper-Rayleigh Scattering. | rsc.org |
| Chalcone | Various donor-acceptor substituted chalcones | Second-Harmonic Generation (SHG) | Some derivatives exhibited SHG efficiencies up to 14 times that of urea. | scirp.org |
The investigation into these derivatives involves both experimental techniques like Z-scan and hyper-Rayleigh scattering, and theoretical calculations using Density Functional Theory (DFT). mdpi.comacrhem.orgrsc.org These studies help in understanding the structure-property relationships and in designing new molecules with optimized NLO performance for next-generation optical devices. nih.gov
Environmental and Analytical Considerations
Degradation Pathways and Environmental Fate
While specific data on the environmental persistence and degradation of 2-Ethoxybenzaldehyde is limited, with safety data sheets often stating "No data available" for these properties, its environmental fate can be inferred from the behavior of structurally similar aromatic aldehydes and alkoxy-substituted benzene (B151609) derivatives. tcichemicals.comsigmaaldrich.comcdhfinechemical.com The primary routes of environmental degradation for such compounds are typically biotic (microbial) and abiotic (photodegradation).
Biotic Degradation: Microbial degradation, particularly by fungi and bacteria, is a key pathway for breaking down aromatic compounds in the environment. agriscigroup.us Fungi, especially white-rot fungi, produce powerful extracellular enzymes like laccases, lignin (B12514952) peroxidases (LiP), and manganese peroxidases (MnP) that can initiate the breakdown of complex aromatic structures, including those found in lignin, which share similarities with this compound. oup.comresearchgate.net The degradation process for aromatic aldehydes can involve several steps:
Oxidation: The aldehyde functional group is susceptible to oxidation, likely converting this compound into 2-ethoxybenzoic acid.
Hydroxylation: Enzymes such as cytochrome P450 monooxygenases can introduce hydroxyl (-OH) groups onto the aromatic ring, increasing water solubility and susceptibility to further degradation. oup.com
Ether Cleavage: The ethoxy (–O–CH₂CH₃) group may be cleaved.
Ring Fission: Following initial modifications, microorganisms can cleave the aromatic ring, eventually leading to mineralization into carbon dioxide and water. nih.gov
Bacteria from genera like Pseudomonas are also well-known for their ability to degrade a wide range of aromatic hydrocarbons, often utilizing them as a sole source of carbon and energy. mdpi.comnitrkl.ac.in The degradation pathway for benzaldehyde (B42025), the parent compound, is known to proceed via benzoic acid under both aerobic and anaerobic conditions. nih.gov It is plausible that this compound follows a similar initial oxidation step.
Abiotic Degradation: Abiotic degradation mechanisms, primarily driven by light (photodegradation), can also contribute to the breakdown of aromatic aldehydes.
Photolysis: Exposure to ultraviolet (UV) radiation, such as that present in sunlight, can induce chemical changes. Studies on benzaldehyde and other phenolic aldehydes show they can be degraded by UV light. rsc.orgresearchgate.net The process can involve the formation of reactive species like hydroxyl radicals in aqueous environments, which then attack the aromatic ring and the aldehyde group. nih.gov The primary photochemical reaction for aromatic aldehydes can lead to the formation of benzene derivatives and carbon monoxide, or the formation of polymers. rsc.org The presence of an ethoxy group on the ring may influence the specific products and reaction rates.
Oxidation: Atmospheric oxidants can react with the compound. For instance, singlet oxygen is known to oxidize substituted aromatic systems to form aromatic aldehydes, suggesting that further oxidation is a possible degradation route. beilstein-journals.org
Analytical Methods for Detection and Quantification
Accurate detection and quantification of this compound are crucial for quality control in industrial synthesis, research applications, and potential environmental monitoring. The primary analytical techniques employed for this purpose are gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry.
Gas Chromatography (GC): Gas chromatography is a standard method for analyzing volatile and semi-volatile organic compounds like this compound. The National Institute of Standards and Technology (NIST) provides reference gas chromatography data for this compound. thermofisher.com
GC-Mass Spectrometry (GC-MS): This is the most powerful and common configuration. It separates the components of a mixture in the GC column, and the mass spectrometer then fragments the individual components, producing a unique mass spectrum that acts as a chemical fingerprint for identification. A study on the synthesis of C-2-ethoxyphenylcalix mdpi.comresorcinarene used GC-MS to confirm the successful production and purity of the this compound intermediate, which showed a distinct peak at a retention time of 15.8 minutes and a molecular ion peak at m/z 150. mdpi.com The NIST Mass Spectrometry Data Center also provides reference mass spectra for this compound, with characteristic peaks that allow for its unambiguous identification. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique used for the separation and quantification of aromatic aldehydes. sjtu.edu.cn It is particularly useful for less volatile compounds or for analyzing reaction mixtures.
Reversed-Phase HPLC: This is a common mode for analyzing moderately polar compounds like this compound. The separation occurs on a non-polar stationary phase with a polar mobile phase.
Detection: UV detection is frequently used for aromatic compounds due to their strong absorbance of UV light. sigmaaldrich.comtandfonline.com For instance, methods for analyzing other aldehydes often use a detection wavelength around 360 nm after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), or at wavelengths like 227 nm for direct detection of similar compounds. cdhfinechemical.comtandfonline.com
The table below summarizes key parameters for these analytical methods.
| Technique | Detector | Key Application | Reference Information |
|---|---|---|---|
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Identification and Purity Analysis | NIST provides standard retention index and mass spectral data. researchgate.nettransmit.de Used to confirm purity in synthesis reactions. mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | UV/Vis or Diode Array Detector (DAD) | Quantification and Separation | Widely used for aromatic aldehydes. oup.comresearchgate.net Can be used to quantify adducts with proteins. researchgate.net |
Green Chemistry Principles in Industrial Applications
The twelve principles of green chemistry aim to make chemical processes more sustainable by reducing waste, using less hazardous materials, and improving energy efficiency. innovareacademics.inresearchgate.net While this compound is a valuable intermediate in the synthesis of dyes, fragrances, and pharmaceuticals, its production and use are being evaluated through the lens of green chemistry. google.comresearchgate.net
Greener Synthetic Routes: Traditional synthesis methods for this compound and related compounds often rely on hazardous solvents like toluene (B28343) or dimethylformamide (DMF) and may have multiple steps with poor atom economy. google.com Green chemistry seeks to improve these processes.
Use of Greener Solvents: Research into reactions involving similar aldehydes demonstrates a shift towards more environmentally benign solvents. For example, the synthesis of a Schiff base from 4-ethoxybenzaldehyde (B43997) (an isomer) was successfully carried out using ethanol (B145695) and an ethanol-water mixture, which are considered greener alternatives to chlorinated solvents or benzene. ajol.info
Energy Efficiency: Microwave-assisted synthesis is a technique that can significantly reduce reaction times and energy consumption. The synthesis of derivatives from 2-methoxybenzaldehyde (B41997) using microwave irradiation in the absence of toxic solvents highlights a greener approach that could be applicable to this compound. fip.org
Atom Economy: A patent for preparing this compound from salicylaldehyde (B1680747) involves multiple steps and reagents, including bromoethane (B45996) and various solvents, which may not be optimal from an atom economy or environmental standpoint. google.com Developing more direct catalytic routes is a key goal of green chemistry.
Biocatalysis and Renewable Feedstocks: A major focus of green chemistry is the use of enzymes and microorganisms (biocatalysis) to perform chemical transformations and the use of renewable starting materials.
Production from Lignin: Aromatic aldehydes, including derivatives similar to this compound, can be produced from renewable resources like lignin, which is a major component of biomass. researchgate.netsjtu.edu.cn Temperature-directed biocatalysis using whole-cell systems has been developed to convert ferulic acid (a lignin derivative) into valuable aromatic aldehydes like vanillin (B372448). sjtu.edu.cn This approach avoids the use of petroleum-based feedstocks and often proceeds under mild, aqueous conditions.
Enzymatic Synthesis: Specific enzymes, such as amine oxidases, can be used to produce aromatic aldehydes from corresponding primary amines in aqueous media at neutral pH. mdpi.com This biocatalytic process can achieve high conversion rates and simplifies product isolation. mdpi.com
The table below contrasts traditional and green chemistry approaches relevant to the synthesis and use of aromatic aldehydes like this compound.
| Principle | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Solvents | Use of toluene, DMF, chlorinated solvents. google.comajol.info | Use of water, ethanol, or solvent-free conditions. ajol.infofip.org |
| Energy | Prolonged heating under reflux. google.com | Microwave irradiation for rapid heating; reactions at ambient temperature. ajol.infofip.org |
| Starting Materials | Petroleum-derived feedstocks. | Renewable resources like lignin and other biomass components. sjtu.edu.cn |
| Catalysis | Use of stoichiometric reagents and harsh conditions. | Biocatalysis using enzymes or whole microorganisms under mild conditions. mdpi.comresearchgate.net |
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies
The development of efficient and practical synthetic routes to 2-ethoxybenzaldehyde is a key area of ongoing research. Traditional methods are being re-evaluated in favor of novel methodologies that offer improved yields, simpler procedures, and reduced environmental impact.
A notable advancement in the synthesis of this compound involves a two-step process starting from salicylaldehyde (B1680747). nih.govnih.gov In the first step, salicylaldehyde is reacted with an amine, such as aniline (B41778) or n-butylamine, in a solvent like ethanol (B145695) or toluene (B28343). nih.govnih.gov This is followed by a reaction with bromoethane (B45996) in the presence of an acid-acceptor like potassium carbonate or sodium tert-butoxide. nih.govnih.gov This method is reported to be simple, with few side reactions and a high product yield. nih.govnih.gov
Key features of this novel methodology include:
Use of readily available and inexpensive raw materials. nih.govthegoodscentscompany.com
Fewer reaction steps and simplified handling. nih.govthegoodscentscompany.com
Mild reaction conditions that are easy to control. nih.govthegoodscentscompany.com
High product purity with minimal side reactions. nih.govthegoodscentscompany.com
Potential for recycling of the amine used in the process, reducing production costs. nih.govthegoodscentscompany.com
Future research in this area is likely to focus on the use of novel catalysts, including biocatalysts, to further enhance the efficiency and selectivity of the synthesis. Additionally, the exploration of continuous flow processes could offer advantages in terms of scalability and safety.
Exploration of New Biological Targets and Mechanisms
While this compound is utilized as an intermediate in the synthesis of pharmaceuticals, dedicated studies on its own biological targets and mechanisms of action are limited. chemimpex.com However, the biological activities of structurally related benzaldehyde (B42025) derivatives provide a strong rationale for future investigations into the potential therapeutic applications of this compound.
For instance, other benzaldehyde derivatives have demonstrated a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. oup.commdpi.comresearchgate.netnih.govconsensus.appoup.comoup.comfrontiersin.orgnih.gov Research on compounds like 2-hydroxy-4-methoxybenzaldehyde (B30951) has shown that it can disrupt the cell wall and membrane integrity of fungi and bacteria. oup.commdpi.comconsensus.appoup.comoup.com Benzaldehyde itself has been shown to induce cytotoxicity and apoptosis in human lymphocyte cell cultures. nih.gov
Given these precedents, future research on this compound could explore the following areas:
Antimicrobial and antifungal activity: Screening against a panel of pathogenic bacteria and fungi to identify potential antimicrobial properties.
Cytotoxic and anticancer effects: Investigating its effects on various cancer cell lines to determine any potential as an anticancer agent.
Enzyme inhibition: Exploring its ability to inhibit specific enzymes that are targets for disease intervention.
The table below summarizes the observed biological activities of some benzaldehyde derivatives, suggesting potential avenues for future research on this compound.
| Compound Name | Biological Activity |
| Benzaldehyde | Cytotoxic and apoptotic effects on human lymphocytes. nih.gov |
| 2-Hydroxy-4-methoxybenzaldehyde | Antimicrobial and antifungal activities. nih.govoup.commdpi.comconsensus.appoup.comoup.com |
| Gentisaldehyde | Antimicrobial activity against bovine mastitis Staphylococcus aureus. frontiersin.org |
| 2,3-Dihydroxybenzaldehyde | Antimicrobial activity against bovine mastitis Staphylococcus aureus. frontiersin.org |
Advanced Computational Modeling Techniques
Computational chemistry is becoming an indispensable tool in modern chemical research, offering insights into molecular structure, properties, and reactivity. For this compound, advanced computational modeling techniques can be employed to predict its behavior and guide experimental work.
Periodic Density Functional Theory (DFT) calculations, for example, have been successfully used to study the vibrational dynamics of related molecules like 2-methoxybenzaldehyde (B41997) and 4-ethoxybenzaldehyde (B43997). This approach allows for a confident assignment of vibrational modes observed in experimental spectra. The application of similar computational methods to this compound could provide a deeper understanding of its conformational preferences, electronic structure, and spectroscopic properties.
Future applications of computational modeling for this compound could include:
Reaction mechanism studies: Elucidating the detailed mechanisms of its synthesis and reactions.
Prediction of biological activity: Using molecular docking and quantitative structure-activity relationship (QSAR) studies to predict potential biological targets.
Materials science applications: Modeling its incorporation into polymers or other materials to predict their properties.
Sustainable and Eco-friendly Chemical Processes
The principles of green chemistry are increasingly influencing the design of chemical syntheses and processes. For this compound, there is a significant opportunity to develop more sustainable and environmentally friendly production methods.
The novel synthetic methodology described earlier already incorporates some green chemistry principles, such as the use of inexpensive and readily available starting materials and the potential for recycling reagents. nih.govthegoodscentscompany.com Specifically, the avoidance of strong oxidizing agents like potassium permanganate (B83412) or potassium dichromate is a notable advantage. thegoodscentscompany.com
Future research in this area will likely focus on:
Use of greener solvents: Replacing traditional organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids.
Catalysis: Employing highly efficient and recyclable catalysts, including heterogeneous catalysts and enzymes, to minimize waste and energy consumption.
Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Energy efficiency: Utilizing alternative energy sources like microwave or ultrasound irradiation to reduce reaction times and energy consumption.
By integrating these green chemistry principles, the production of this compound can be made more sustainable, reducing its environmental footprint and contributing to a greener chemical industry.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
